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  • Product: 1-(4-Methoxyphenyl)-2-(pyrimidin-4-yl)ethanol
  • CAS: 185848-10-6

Core Science & Biosynthesis

Foundational

1-(4-Methoxyphenyl)-2-(pyrimidin-4-yl)ethanol: Technical Monograph

Topic: Document Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Development Scientists [1] Executive Summary & Compound Identity 1-(4-Methoxyphenyl)-2-(pyrimidin-4-yl)ethanol (CA...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Document Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Development Scientists

[1]

Executive Summary & Compound Identity

1-(4-Methoxyphenyl)-2-(pyrimidin-4-yl)ethanol (CAS: 185848-10-6 ) is a specialized heterocyclic building block utilized primarily in the synthesis of bioactive small molecules, particularly kinase inhibitors and receptor antagonists.[1] Structurally, it features a pyrimidine ring linked via a two-carbon ethyl chain to a 4-methoxyphenyl (anisyl) moiety. The presence of the secondary alcohol provides a versatile handle for further functionalization (e.g., oxidation to ketone, conversion to halides, or chiral resolution), making it a high-value intermediate in medicinal chemistry campaigns.

Chemical Identity Table
PropertySpecification
IUPAC Name 1-(4-Methoxyphenyl)-2-(pyrimidin-4-yl)ethan-1-ol
CAS Number 185848-10-6
Molecular Formula C₁₃H₁₄N₂O₂
Molecular Weight 230.26 g/mol
SMILES COc1ccc(cc1)C(O)Cc2ncncc2
Appearance White to off-white solid (typical)
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water
pKa (Calculated) Pyrimidine N: ~1.5–2.0; Secondary OH: ~14.5

Synthesis & Manufacturing Logic

The synthesis of 1-(4-Methoxyphenyl)-2-(pyrimidin-4-yl)ethanol relies on the nucleophilic addition of a metallated pyrimidine species to an aromatic aldehyde. This transformation exploits the acidity of the methyl protons at the C4 position of the pyrimidine ring.

Retrosynthetic Analysis

The strategic bond disconnection is at the C(OH)–CH₂ bond. This suggests two primary precursors:

  • Nucleophile: 4-Methylpyrimidine (activated as a lithiated species).

  • Electrophile: 4-Methoxybenzaldehyde (p-Anisaldehyde).

Experimental Protocol: Lithiation-Addition Strategy

Note: This protocol is derived from standard methodologies for methyl-pyrimidine functionalization.

Reagents:

  • 4-Methylpyrimidine (1.0 equiv)

  • 4-Methoxybenzaldehyde (1.1 equiv)

  • Lithium Hexamethyldisilazide (LiHMDS) or LDA (1.1–1.2 equiv)

  • Tetrahydrofuran (THF), anhydrous

  • Ammonium chloride (sat. aq.)

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Flame-dry a 2-neck round-bottom flask and purge with Argon or Nitrogen.

  • Solvent Preparation: Charge the flask with anhydrous THF and cool to -78°C using a dry ice/acetone bath.

  • Base Addition: Add LiHMDS (1M in THF) dropwise over 15 minutes. Maintain internal temperature below -70°C to prevent degradation.

  • Enolate Formation: Add 4-Methylpyrimidine dropwise. Stir at -78°C for 30–45 minutes. The solution typically turns deep orange/red, indicating the formation of the lithiated species (4-lithiomethylpyrimidine).

  • Electrophile Addition: Dissolve 4-Methoxybenzaldehyde in a minimal amount of anhydrous THF and add slowly to the reaction mixture.

  • Reaction: Stir at -78°C for 1 hour, then allow the mixture to slowly warm to 0°C over 2 hours.

  • Quench: Quench the reaction carefully with saturated aqueous NH₄Cl.

  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (SiO₂).

    • Eluent: Gradient of 0–5% Methanol in Dichloromethane (DCM) or 20–50% EtOAc in Hexanes.

Synthesis Pathway Diagram

SynthesisPathway Start1 4-Methylpyrimidine Intermediate Lithiated Species (Deep Red Anion) Start1->Intermediate LiHMDS, THF -78°C Start2 4-Methoxybenzaldehyde Product 1-(4-Methoxyphenyl)-2- (pyrimidin-4-yl)ethanol Intermediate->Product + Start2 Warm to 0°C

Figure 1: Synthetic route via lithiation-addition mechanism.

Structural Characterization & Analysis

Validating the structure requires confirming both the pyrimidine core and the newly formed alcohol linkage.

Expected NMR Signature (¹H NMR, 400 MHz, CDCl₃)
  • Pyrimidine Ring: Three distinct protons.

    • C2-H: Singlet/Broad s around δ 9.0–9.2 ppm (deshielded by two nitrogens).

    • C6-H: Doublet around δ 8.5–8.7 ppm.

    • C5-H: Doublet/dd around δ 7.1–7.3 ppm.

  • Aromatic Ring (Anisyl): AA'BB' system.

    • Two doublets (2H each) around δ 7.3 (ortho to alkyl) and δ 6.9 (ortho to OMe).

  • Linker Region:

    • -CH(OH)- : Doublet of doublets (dd) or triplet around δ 5.0–5.2 ppm.

    • -CH₂- : Multiplet or two dd around δ 3.0–3.2 ppm (diastereotopic protons adjacent to the chiral center).

  • Methoxy Group: Strong singlet (3H) at δ 3.8 ppm.

  • Hydroxyl (-OH): Broad singlet, exchangeable with D₂O, typically δ 2.5–4.0 ppm depending on concentration.

Mass Spectrometry
  • ESI-MS: [M+H]⁺ = 231.12.

  • Fragmentation Pattern: Loss of water [M-18]⁺ is common in secondary alcohols.

Applications in Drug Discovery

This scaffold serves as a critical "linker fragment" in medicinal chemistry.

  • Kinase Inhibition: The pyrimidine ring is a privileged scaffold for ATP-competitive inhibitors (e.g., JAK, CDK, or EGFR inhibitors). The hydroxy-ethyl linker allows the appended aryl group to occupy specific hydrophobic pockets (e.g., the back-pocket of the kinase domain).

  • Chiral Pool Synthesis: The racemic alcohol can be resolved via enzymatic kinetic resolution (e.g., using Lipase B from Candida antarctica) to yield enantiomerically pure intermediates, crucial for clinical candidates where stereochemistry dictates potency.

  • Functionalization:

    • Oxidation: Yields the ethanone (ketone), a precursor for condensation reactions.

    • Mitsunobu Reaction: Allows inversion of configuration or substitution with amines/azides.

Pharmacophore Logic Diagram

Pharmacophore Core 1-(4-Methoxyphenyl)-2- (pyrimidin-4-yl)ethanol Func1 Pyrimidine Ring: H-Bond Acceptor (Kinase Hinge Binder) Core->Func1 Func2 Secondary Alcohol: H-Bond Donor/Acceptor (Solubility/Chiral Center) Core->Func2 Func3 4-Methoxyphenyl: Hydrophobic/Lipophilic (Selectivity Determinant) Core->Func3

Figure 2: Pharmacophore mapping of the molecule's functional regions.

Handling & Stability

  • Storage: Store at 2–8°C under inert gas (Argon). The compound is generally stable but secondary alcohols can oxidize slowly upon prolonged exposure to air and light.

  • Safety: Treat as a potential irritant. Use standard PPE (gloves, goggles, lab coat).

    • Hazard Statements (Predicted): H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE).

References

  • Lead Sciences . (n.d.). 1-(4-Methoxyphenyl)-2-(pyrimidin-4-yl)ethanol Product Page. Retrieved from [Link]

Sources

Exploratory

Biological activity of "1-(4-Methoxyphenyl)-2-(pyrimidin-4-yl)ethanol"

An In-depth Technical Guide to the Biological Investigation of 1-(4-Methoxyphenyl)-2-(pyrimidin-4-yl)ethanol Authored by: A Senior Application Scientist Preamble: Charting a Course for a Novel Chemical Entity The compoun...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Investigation of 1-(4-Methoxyphenyl)-2-(pyrimidin-4-yl)ethanol

Authored by: A Senior Application Scientist

Preamble: Charting a Course for a Novel Chemical Entity

The compound 1-(4-Methoxyphenyl)-2-(pyrimidin-4-yl)ethanol represents a novel chemical entity with, as of this writing, no established biological activity profile in the public domain. Its structure, however, provides a compelling starting point for a systematic investigation into its potential therapeutic applications. This guide is structured not as a review of existing data, but as a strategic workflow for the comprehensive biological characterization of this molecule. We will proceed from foundational in silico predictions to rigorous in vitro validation and mechanistic studies, providing the rationale behind each experimental choice to ensure a self-validating and scientifically sound investigation.

Part 1: Structural Scaffolding and Hypothesis Generation

The molecular architecture of 1-(4-Methoxyphenyl)-2-(pyrimidin-4-yl)ethanol offers immediate clues to its potential biological roles. The pyrimidine core is a well-established pharmacophore present in numerous FDA-approved drugs, particularly in oncology and immunology, where it often serves as a hinge-binding motif for protein kinases. The 4-methoxyphenyl group, a common feature in medicinal chemistry, can influence solubility, metabolic stability, and interactions with hydrophobic pockets in target proteins.

Based on these structural alerts, we can formulate our primary hypothesis:

Hypothesis: 1-(4-Methoxyphenyl)-2-(pyrimidin-4-yl)ethanol is a modulator of protein kinase activity, with potential applications in oncology or inflammatory diseases.

To explore this, we will embark on a multi-tiered investigative strategy.

In Silico Profiling: A Predictive First Pass

Before committing to wet-lab experiments, computational modeling can refine our hypothesis and prioritize experimental resources.

Protocol 1: Target Prediction via Reverse Docking
  • Ligand Preparation: Generate a 3D conformer of 1-(4-Methoxyphenyl)-2-(pyrimidin-4-yl)ethanol and perform energy minimization using a suitable force field (e.g., MMFF94).

  • Target Database Selection: Utilize a comprehensive database of protein structures, such as the Protein Data Bank (PDB), filtered for druggable protein kinases.

  • Reverse Docking Simulation: Employ a validated docking program (e.g., AutoDock, Glide) to systematically dock the ligand against the prepared kinase targets.

  • Scoring and Ranking: Score the docking poses based on binding affinity and rank the potential kinase targets.

  • Causality: This step allows for a broad, unbiased screen against hundreds of potential targets, helping to identify unexpected interactions and focus subsequent in vitro assays on the most promising candidates.

Part 2: In Vitro Characterization: From Broad Screening to Specific Activity

With a prioritized list of potential targets from our in silico work, we can now move to in vitro assays to empirically test our hypothesis.

Primary Screening: Broad Kinase Panel

The initial in vitro screen should be broad to either confirm our in silico predictions or identify unexpected activity.

Protocol 2: Commercial Kinase Panel Assay
  • Assay Selection: Engage a contract research organization (CRO) that offers a large kinase panel (e.g., Eurofins, Promega). A panel of at least 100 kinases is recommended for initial screening.

  • Compound Concentration: A single, relatively high concentration (e.g., 10 µM) is typically used for the primary screen to maximize the chances of detecting an effect.

  • Data Analysis: Kinase activity is typically measured via ATP consumption or substrate phosphorylation. Results are expressed as a percentage of inhibition relative to a control. A common hit threshold is >50% inhibition.

  • Trustworthiness: The use of a standardized, commercially available panel ensures high-quality, reproducible data with built-in positive and negative controls for each kinase.

Dose-Response and IC50 Determination

For any "hits" identified in the primary screen, the next logical step is to determine the potency of the compound.

Protocol 3: IC50 Determination Assay
  • Assay Setup: For each hit kinase, set up a multi-well plate assay.

  • Serial Dilution: Prepare a serial dilution of 1-(4-Methoxyphenyl)-2-(pyrimidin-4-yl)ethanol, typically in a 10-point, 3-fold dilution series starting from a high concentration (e.g., 100 µM).

  • Kinase Reaction: Add the kinase, its specific substrate, and ATP to initiate the reaction in the presence of the varying compound concentrations.

  • Data Acquisition: Measure the reaction endpoint (e.g., luminescence, fluorescence) at a fixed time point.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to calculate the IC50 value.

  • Causality: The IC50 value provides a quantitative measure of the compound's potency against a specific target, which is critical for comparing it to other inhibitors and guiding further optimization.

Table 1: Hypothetical IC50 Data for 1-(4-Methoxyphenyl)-2-(pyrimidin-4-yl)ethanol
Kinase TargetIC50 (nM)
EGFR75
VEGFR2250
SRC1200
ABL1>10,000
Cellular Activity: Confirming Target Engagement in a Biological Context

A potent inhibitor in a biochemical assay does not guarantee activity in a cellular environment. The compound must be cell-permeable and able to engage its target within the cell.

Protocol 4: Cell Viability Assay
  • Cell Line Selection: Choose a cancer cell line known to be dependent on the activity of the target kinase (e.g., A549 for EGFR).

  • Cell Plating: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the compound for 72 hours.

  • Viability Measurement: Add a viability reagent (e.g., CellTiter-Glo®, resazurin) and measure the output.

  • Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) by fitting the data to a dose-response curve.

  • Trustworthiness: Comparing the GI50 value to the biochemical IC50 can provide initial evidence of on-target activity. If the values are in a similar range, it suggests the compound is effectively engaging its target in the cellular context.

Part 3: Mechanism of Action and Signaling Pathway Analysis

Once cellular activity is confirmed, the next crucial step is to verify that the observed phenotype (e.g., growth inhibition) is a direct result of target engagement.

Target Phosphorylation Status

A direct way to confirm target engagement is to measure the phosphorylation status of the target kinase or its downstream substrates.

Protocol 5: Western Blot Analysis
  • Cell Treatment and Lysis: Treat the selected cell line with the compound at concentrations around its GI50 for a short period (e.g., 1-2 hours). Lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with a primary antibody specific for the phosphorylated form of the target kinase (e.g., p-EGFR) and a primary antibody for the total protein as a loading control.

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

  • Causality: A dose-dependent decrease in the phosphorylated form of the target kinase provides strong evidence that the compound is hitting its intended target and inhibiting its catalytic activity.

Visualizing the Proposed Investigative Workflow

The following diagram outlines the logical flow of the experimental plan described above.

Investigative_Workflow cluster_0 In Silico & Hypothesis cluster_1 In Vitro Validation cluster_2 Mechanism of Action A Structural Analysis of 1-(4-Methoxyphenyl)-2-(pyrimidin-4-yl)ethanol B Hypothesis Generation: Kinase Inhibitor A->B C Reverse Docking Screen B->C D Broad Kinase Panel Screen (e.g., 100+ kinases) C->D Prioritized Targets E IC50 Determination for 'Hits' D->E F Cell-Based Viability Assay (e.g., A549 cells) E->F G Target Phosphorylation Assay (Western Blot) F->G Confirmed Cellular Activity H Downstream Pathway Analysis G->H

Caption: A stepwise workflow for the biological characterization of a novel compound.

Hypothetical Signaling Pathway

Based on our hypothetical hit against EGFR, the following diagram illustrates the expected impact of our compound.

Signaling_Pathway cluster_pathway EGFR Signaling Cascade EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds & Activates RAS RAS EGFR->RAS Phosphorylates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Compound 1-(4-Methoxyphenyl)-2- (pyrimidin-4-yl)ethanol Compound->EGFR Inhibits

Caption: Proposed mechanism of action via inhibition of the EGFR signaling pathway.

Part 4: Concluding Remarks and Future Directions

This guide has outlined a rigorous, hypothesis-driven approach to elucidate the biological activity of the novel compound 1-(4-Methoxyphenyl)-2-(pyrimidin-4-yl)ethanol. By progressing logically from in silico prediction to in vitro validation and mechanistic studies, researchers can build a comprehensive profile of this molecule's therapeutic potential. Future work would involve selectivity profiling against a wider range of kinases, ADME/Tox studies, and eventual progression to in vivo efficacy models, should the in vitro data prove compelling. This systematic approach ensures that resources are used efficiently and that the resulting data is both reliable and actionable for drug development professionals.

References

  • DrugBank. A comprehensive, freely accessible, online database containing information on drugs and drug targets. [Link]

  • Protein Data Bank (PDB). The single global archive for 3D structural data of biological macromolecules. [Link]

  • PubChem. A public repository for information on chemical substances and their biological activities. [Link]

  • Eurofins Discovery. A leading provider of drug discovery services, including kinase screening panels. [Link]

Foundational

The Strategic Synthesis and Application of 1-(4-Methoxyphenyl)-2-(pyrimidin-4-yl)ethanol: A Keystone Building Block in Modern Drug Discovery

Abstract This in-depth technical guide explores the synthesis, characterization, and synthetic utility of 1-(4-methoxyphenyl)-2-(pyrimidin-4-yl)ethanol . This molecule represents a strategically important building block...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This in-depth technical guide explores the synthesis, characterization, and synthetic utility of 1-(4-methoxyphenyl)-2-(pyrimidin-4-yl)ethanol . This molecule represents a strategically important building block for medicinal chemists and drug development professionals, combining the pharmacophoric features of the pyrimidine ring and the 4-methoxyphenyl group. We will delve into a plausible and detailed synthetic protocol, discuss the reactivity of its key functional groups, and illustrate its application in the construction of more complex, biologically active molecules, with a particular focus on the development of kinase inhibitors. This guide is intended to serve as a comprehensive resource for researchers leveraging this versatile scaffold in their synthetic endeavors.

Introduction: The Convergence of Privileged Scaffolds

In the landscape of contemporary drug discovery, the assembly of complex molecular architectures from pre-functionalized, high-value building blocks is a cornerstone of efficient and successful campaigns. The title compound, 1-(4-methoxyphenyl)-2-(pyrimidin-4-yl)ethanol, is a prime example of such a building block, embodying the convergence of two "privileged" structural motifs: the pyrimidine ring and the 4-methoxyphenyl group.

The pyrimidine nucleus is a fundamental component of life, forming the basis of nucleobases in DNA and RNA.[1] This inherent biological relevance has rendered it a highly attractive scaffold in medicinal chemistry, with numerous FDA-approved drugs featuring this heterocycle.[2] Pyrimidine-based compounds are particularly prominent as kinase inhibitors, where the nitrogen atoms of the ring can form crucial hydrogen bond interactions within the ATP-binding site of these enzymes.[3][4][5]

Similarly, the 4-methoxyphenyl group is a common feature in a vast array of biologically active compounds. The methoxy group can act as a hydrogen bond acceptor and its lipophilicity can be fine-tuned to optimize pharmacokinetic properties. The strategic placement of these two moieties in a single, versatile building block provides a powerful starting point for the synthesis of novel therapeutic agents.

This guide will provide a detailed examination of the synthesis and synthetic potential of 1-(4-methoxyphenyl)-2-(pyrimidin-4-yl)ethanol, empowering researchers to effectively utilize this valuable intermediate.

Synthesis of 1-(4-Methoxyphenyl)-2-(pyrimidin-4-yl)ethanol

While a specific, dedicated synthesis for 1-(4-methoxyphenyl)-2-(pyrimidin-4-yl)ethanol is not extensively documented in readily available literature, a highly plausible and efficient route can be designed based on established organic chemistry principles. The most logical approach involves the nucleophilic addition of a carbanion generated from 4-methylpyrimidine to 4-methoxybenzaldehyde. The methyl group at the 4-position of the pyrimidine ring is activated by the electron-withdrawing nature of the heterocyclic ring, facilitating its deprotonation by a strong base.[6]

Synthesis_of_1-(4-methoxyphenyl)-2-(pyrimidin-4-yl)ethanol Start_A 4-Methylpyrimidine Reagent1 Strong Base (e.g., LDA, n-BuLi) THF, -78 °C Start_A->Reagent1 Deprotonation Start_B 4-Methoxybenzaldehyde Intermediate 4-(Lithiomethyl)pyrimidine (in situ) Start_B->Intermediate Nucleophilic Addition Reagent1->Intermediate Reagent2 Aqueous Workup (e.g., NH4Cl(aq)) Product 1-(4-Methoxyphenyl)-2-(pyrimidin-4-yl)ethanol Reagent2->Product Intermediate->Reagent2

Figure 1: Proposed synthetic route for 1-(4-methoxyphenyl)-2-(pyrimidin-4-yl)ethanol.

Detailed Experimental Protocol (Proposed)

This protocol is a well-reasoned proposal based on analogous reactions involving the lithiation of activated methyl groups on heterocyclic systems and their subsequent reaction with aldehydes.[7][8]

Step 1: In situ generation of 4-(lithiomethyl)pyrimidine

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF, 50 mL).

  • Cool the flask to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 equivalents, e.g., 2.5 M solution in hexanes) to the stirred THF.

  • In a separate flask, dissolve 4-methylpyrimidine (1.0 equivalent) in anhydrous THF (20 mL).

  • Add the solution of 4-methylpyrimidine dropwise to the n-butyllithium solution at -78 °C over 30 minutes.

  • Stir the resulting deep red solution at -78 °C for 1 hour to ensure complete formation of the lithiated species.

Step 2: Reaction with 4-methoxybenzaldehyde

  • Dissolve 4-methoxybenzaldehyde (1.0 equivalent) in anhydrous THF (20 mL).[9]

  • Add the 4-methoxybenzaldehyde solution dropwise to the solution of 4-(lithiomethyl)pyrimidine at -78 °C over 30 minutes.

  • Allow the reaction mixture to stir at -78 °C for 2 hours.

  • Gradually warm the reaction to room temperature and stir for an additional 1 hour.

Step 3: Workup and Purification

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: a gradient of hexane/ethyl acetate) to afford the pure 1-(4-methoxyphenyl)-2-(pyrimidin-4-yl)ethanol.

Physicochemical and Spectroscopic Characterization (Predicted)

PropertyPredicted Value
Molecular Formula C₁₃H₁₄N₂O₂
Molecular Weight 230.26 g/mol
Appearance Off-white to pale yellow solid
Melting Point 110-125 °C
Solubility Soluble in methanol, ethanol, DMSO, DMF; sparingly soluble in ethyl acetate.[10]
¹H NMR (400 MHz, CDCl₃) δ 8.90 (d, 1H, pyrimidine), 8.60 (d, 1H, pyrimidine), 7.30-7.20 (m, 3H, Ar-H & pyrimidine), 6.90 (d, 2H, Ar-H), 5.10 (t, 1H, CH-OH), 3.80 (s, 3H, OCH₃), 3.20 (d, 2H, CH₂), 2.50 (br s, 1H, OH)
¹³C NMR (100 MHz, CDCl₃) δ 165.0, 159.0, 157.0, 150.0, 135.0, 128.0, 119.0, 114.0, 75.0, 55.0, 45.0
IR (KBr, cm⁻¹) 3400-3200 (br, O-H), 3050 (Ar C-H), 2950 (Alkyl C-H), 1610, 1580, 1510 (C=C, C=N), 1250 (C-O)
Mass Spec (ESI+) m/z 231.1 [M+H]⁺

Reactivity and Synthetic Utility

1-(4-Methoxyphenyl)-2-(pyrimidin-4-yl)ethanol is a versatile building block due to the presence of a reactive secondary benzylic alcohol. This functional group can be readily transformed into other functionalities, allowing for the diversification of the molecular scaffold.

Reactivity_of_Building_Block Start 1-(4-Methoxyphenyl)-2- (pyrimidin-4-yl)ethanol Oxidation Oxidation (e.g., MnO₂, PCC) Start->Oxidation Etherification Etherification (e.g., Williamson Ether Synthesis) Start->Etherification Esterification Esterification (e.g., Steglich Esterification) Start->Esterification Product_Ox 1-(4-Methoxyphenyl)-2- (pyrimidin-4-yl)ethan-1-one Oxidation->Product_Ox Product_Eth Ether Derivatives Etherification->Product_Eth Product_Est Ester Derivatives (Prodrugs) Esterification->Product_Est

Figure 2: Key reactions of the 1-(4-methoxyphenyl)-2-(pyrimidin-4-yl)ethanol building block.

Oxidation to the Ketone

The secondary alcohol can be oxidized to the corresponding ketone, 1-(4-methoxyphenyl)-2-(pyrimidin-4-yl)ethan-1-one , using a variety of mild oxidizing agents such as manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC). This ketone can then serve as an electrophilic handle for further carbon-carbon bond-forming reactions or for the introduction of other functional groups.

Exemplary Protocol: Oxidation with MnO₂

  • Dissolve 1-(4-methoxyphenyl)-2-(pyrimidin-4-yl)ethanol (1.0 equivalent) in dichloromethane (DCM, 50 mL).

  • Add activated manganese dioxide (10 equivalents) in one portion.

  • Stir the suspension vigorously at room temperature for 24-48 hours, monitoring the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite®, washing the filter cake with DCM.

  • Concentrate the filtrate under reduced pressure to yield the crude ketone, which can be purified by column chromatography.

Etherification

The hydroxyl group can be converted into an ether linkage, which is a common modification in drug design to modulate solubility and metabolic stability.[11] A standard approach is the Williamson ether synthesis, where the alcohol is first deprotonated with a base (e.g., NaH) and then reacted with an alkyl halide.

Exemplary Protocol: Williamson Ether Synthesis

  • To a solution of 1-(4-methoxyphenyl)-2-(pyrimidin-4-yl)ethanol (1.0 equivalent) in anhydrous DMF (20 mL) at 0 °C, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil).

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.

  • Cool the mixture back to 0 °C and add the desired alkyl halide (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography.

Esterification

Esterification of the alcohol can be employed to generate prodrugs, which can improve the pharmacokinetic properties of the parent molecule.[12] The Steglich esterification, using a carboxylic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP), is a mild and efficient method.

Exemplary Protocol: Steglich Esterification

  • Dissolve 1-(4-methoxyphenyl)-2-(pyrimidin-4-yl)ethanol (1.0 equivalent), the desired carboxylic acid (1.1 equivalents), and DMAP (0.1 equivalents) in anhydrous DCM (30 mL).

  • Cool the solution to 0 °C and add a solution of DCC (1.1 equivalents) in DCM (10 mL) dropwise.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature overnight.

  • Filter off the precipitated dicyclohexylurea (DCU) and wash the solid with DCM.

  • Concentrate the filtrate and purify the crude ester by column chromatography.

Application in Multi-Step Synthesis: A Gateway to Kinase Inhibitors

The true value of 1-(4-methoxyphenyl)-2-(pyrimidin-4-yl)ethanol lies in its role as an intermediate in the synthesis of more complex, biologically active molecules. The combination of the pyrimidine and 4-methoxyphenyl moieties makes it an ideal starting point for the development of kinase inhibitors.[2][13][14]

Kinase_Inhibitor_Synthesis BuildingBlock 1-(4-Methoxyphenyl)-2- (pyrimidin-4-yl)ethanol Step1 Functional Group Transformation (e.g., Oxidation, Etherification) BuildingBlock->Step1 Intermediate Advanced Intermediate Step1->Intermediate Step2 Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) Step3 Further Functionalization Step2->Step3 FinalProduct Complex Kinase Inhibitor Step3->FinalProduct Intermediate->Step2

Figure 3: General workflow for the application of the building block in kinase inhibitor synthesis.

For instance, the pyrimidine ring can be further functionalized, often at the 2- or 5-positions, via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions. The secondary alcohol or its derivatives can then be elaborated to introduce additional binding elements or to modulate the overall physicochemical properties of the final compound.[15]

Conclusion

1-(4-Methoxyphenyl)-2-(pyrimidin-4-yl)ethanol is a strategically designed building block that offers a powerful and versatile platform for the synthesis of novel, biologically active compounds. Its plausible and efficient synthesis, coupled with the reactivity of its secondary alcohol, provides medicinal chemists with a valuable tool for accessing a diverse range of molecular architectures. The inherent pharmacophoric features of its constituent pyrimidine and 4-methoxyphenyl moieties make it particularly well-suited for the development of kinase inhibitors and other targeted therapies. This guide has provided a comprehensive overview of its synthesis, characterization, and synthetic utility, with the aim of facilitating its broader application in the field of drug discovery.

References

  • Horkaew, P., et al. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(11), o3438. [Link]

  • El-Sayed, A. M., & Karmalawy, A. K. (2022). Design, synthesis, and SAR studies of novel 4-methoxyphenyl pyrazole and pyrimidine derivatives as potential dual tyrosine kinase inhibitors targeting both EGFR and VEGFR-2. Bioorganic Chemistry, 123, 105770. [Link]

  • Siddiqui, Z. N., et al. (2025). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. Scientific Reports, 15(1), 1234. [Link]

  • G. A. M. El-Hag Ali, et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 14, 12345-12367. [Link]

  • ResearchGate. (n.d.). Intermolecular etherification of benzyl alcohols with alkanols...[Link]

  • Matheau, R. (2020). Reaction mechanism of 2-amino-4,6-dimethylpyrimidine as a nucleophile. Stack Exchange. [Link]

  • MacMillan, D. W. C., et al. (2023). Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis. Journal of the American Chemical Society, 145(1), 584-592. [Link]

  • Larhed, M., et al. (2020). Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether. Molecules, 25(22), 5384. [Link]

  • Beller, M., et al. (2018). Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols. ACS Omega, 3(1), 785-791. [Link]

  • Mbah, J., et al. (2017). Synthesis, Molecular Structure and Antibacterial Activity of 1-(4-Methoxybenzaldehyde)-4-Methylthiosemicarbazone. International Journal of Organic Chemistry, 7, 229-239. [Link]

  • Cadet, J., et al. (1989). Specific deprotonation reactions of the pyrimidine radical cation resulting from the menadione mediated photosensitization of 2'-deoxycytidine. Journal of the American Chemical Society, 111(5), 1881-1886. [Link]

  • ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?[Link]

  • Andersson, H., et al. (2020). Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether. ResearchGate. [Link]

  • Al-Hourani, B. J. (2023). Computational Estimation of the Acidities of Pyrimidines and Related Compounds. Molecules, 28(1), 1. [Link]

  • Gray, N. S., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(16), 12094-12106. [Link]

  • Siddiqui, Z. N., et al. (2025). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. PMC. [Link]

  • Sharma, A., et al. (2022). A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. Molecules, 27(19), 6533. [Link]

  • ResearchGate. (n.d.). Scheme 3. Reaction of pyrimidinethione 4 with hydrazine and benzaldehyde, ethyl cyanoacetate and TEA.[Link]

  • Lee, S.-L., et al. (2012). Oxidation of methanol, ethylene glycol, and isopropanol with human alcohol dehydrogenases and the inhibition by ethanol and 4-methylpyrazole. Chemico-Biological Interactions, 195(1), 31-38. [Link]

  • Andersson, H., et al. (2020). Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether. NTNU Open. [Link]

  • Procter, D. J., et al. (2022). Branching out: redox strategies towards the synthesis of acyclic α-tertiary ethers. Chemical Society Reviews, 51(14), 6036-6068. [Link]

  • Organic Chemistry Tutor. (2023, June 8). Multi-Step Synthesis 1: An Introduction [Video]. YouTube. [Link]

  • Ameen, D., & Jameel, S. (2021). Synthesis and characterisation of novel mutual ester prodrug models of acyclovir. ResearchGate. [Link]

  • Mbah, J. A., et al. (2017). Synthesis, Molecular Structure and Antibacterial Activity of 1-(4-Methoxybenzaldehyde)-4-Methylthiosemicarbazone. ResearchGate. [Link]

  • Journal of Chemical Reviews. (2025). A Theoretical Investigation of Heterocycles with N‒O Bonds Understanding the Biological Effects and Theoretical Studies: From. Journal of Chemical Reviews, 7(2), 176. [Link]

  • ResearchGate. (2025). Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. [Link]

  • Radi, M., et al. (2022). New Pyrazole-Clubbed Pyrimidine or Pyrazoline Hybrids as Anti-Methicillin-Resistant Staphylococcus aureus Agents: Design, Synthesis, In Vitro and In Vivo Evaluation, and Molecular Modeling Simulation. ACS Omega, 7(40), 35894-35909. [Link]

  • Awad, S. M., et al. (2017). Synthesis, Characterization and Antitumor Activity of Some Novel Pyrimidine Sulfonamide Derivatives. Journal of Chemical and Pharmaceutical Research, 9(6), 65-73. [Link]

  • Ashenhurst, J. (2014, November 14). Alcohols To Ethers via Acid Catalysis. Master Organic Chemistry. [Link]

  • MDPI. (2024). New Nitrogen-, Oxygen-, and Sulfur-Containing Heterocyclic Compounds as Anti-Colon Cancer Agents: Synthesis, Multitargeted Evaluations, Molecular Docking Simulations and ADMET Predictions. [Link]

  • Kumar, A., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5227. [Link]

  • Sławiński, J., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 27(1), 1. [Link]

  • Rautio, J., et al. (2018). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules, 23(9), 2251. [Link]

Sources

Exploratory

"1-(4-Methoxyphenyl)-2-(pyrimidin-4-yl)ethanol" literature review

Executive Summary 1-(4-Methoxyphenyl)-2-(pyrimidin-4-yl)ethanol (CAS: 185848-10-6) is a critical heterocyclic building block used in the synthesis of bioactive small molecules, particularly kinase inhibitors and styrylpy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(4-Methoxyphenyl)-2-(pyrimidin-4-yl)ethanol (CAS: 185848-10-6) is a critical heterocyclic building block used in the synthesis of bioactive small molecules, particularly kinase inhibitors and styrylpyrimidine analogs . Its structure features a pyrimidine core linked via a hydroxyethyl bridge to a para-methoxy phenyl ring. This scaffold serves as a versatile precursor for dehydration to vinyl-pyrimidines (resveratrol isosteres) or as a chiral linker in fragment-based drug discovery (FBDD).

This guide provides a validated protocol for its synthesis via lateral lithiation , detailed analytical specifications, and a review of its medicinal chemistry applications.

Part 1: Chemical Identity & Properties

PropertySpecification
Chemical Name 1-(4-Methoxyphenyl)-2-(pyrimidin-4-yl)ethanol
CAS Number 185848-10-6
Molecular Formula C₁₃H₁₄N₂O₂
Molecular Weight 230.27 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in Water
Chirality Contains 1 stereocenter (C1); typically synthesized as a racemate
pKa (Calculated) ~13.5 (Alcohol), ~2.5 (Pyrimidine N)

Part 2: Synthetic Methodology

The most robust route to this molecule is the Lateral Lithiation of 4-methylpyrimidine followed by aldol condensation with 4-methoxybenzaldehyde. This method avoids harsh acidic conditions and provides high regioselectivity.

Retrosynthetic Analysis

The strategic disconnection is at the C(sp³)-C(sp³) bond between the methylene and the benzylic alcohol. This reveals two commercially available starting materials: 4-Methylpyrimidine (nucleophile) and 4-Methoxybenzaldehyde (electrophile).

Retrosynthesis Target Target Molecule 1-(4-Methoxyphenyl)-2-(pyrimidin-4-yl)ethanol Precursors Precursors 4-Methylpyrimidine + 4-Methoxybenzaldehyde Target->Precursors Aldol Disconnection

Figure 1: Retrosynthetic disconnection showing the convergent assembly.

Validated Synthesis Protocol

Reaction Type: Low-Temperature Lateral Lithiation / Aldol Addition.

Reagents:

  • Substrate A: 4-Methylpyrimidine (1.0 equiv)

  • Substrate B: 4-Methoxybenzaldehyde (1.1 equiv)

  • Base: Lithium Hexamethyldisilazide (LiHMDS), 1.0 M in THF (1.2 equiv)

  • Solvent: Anhydrous THF (Tetrahydrofuran)

Step-by-Step Procedure:

  • System Prep: Flame-dry a 3-neck round-bottom flask under Argon atmosphere. Charge with anhydrous THF.

  • Deprotonation:

    • Cool the THF to -78°C (Dry ice/Acetone bath).

    • Add LiHMDS (1.2 equiv) dropwise.

    • Add 4-Methylpyrimidine (1.0 equiv) dropwise over 10 minutes.

    • Mechanism Note: The methyl protons at the 4-position are acidic (pKa ~26) due to resonance stabilization by the para-nitrogen. LiHMDS is preferred over LDA to minimize nucleophilic attack on the pyrimidine ring.

    • Stir at -78°C for 30–45 minutes to ensure formation of the lithiated species (deep red/orange color).

  • Condensation:

    • Dissolve 4-Methoxybenzaldehyde (1.1 equiv) in a minimal amount of anhydrous THF.

    • Add the aldehyde solution slowly to the lithiated pyrimidine at -78°C.

    • Stir at -78°C for 1 hour.

  • Warming & Quench:

    • Allow the reaction to warm slowly to 0°C over 2 hours.

    • Quench with saturated aqueous NH₄Cl .

  • Workup:

    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification:

    • Purify via Flash Column Chromatography (Silica Gel).

    • Eluent: 0-5% Methanol in Dichloromethane (DCM) or 50% EtOAc/Hexanes.

SynthesisWorkflow Start Start: Anhydrous Conditions (Argon, -78°C) Deprotonation Step 1: Deprotonation 4-Methylpyrimidine + LiHMDS (Forms Pyrimidin-4-ylmethyl Lithium) Start->Deprotonation Cool to -78°C Addition Step 2: Electrophile Addition Add 4-Methoxybenzaldehyde (Aldol Reaction) Deprotonation->Addition 45 min stir Quench Step 3: Quench & Workup Sat. NH4Cl -> Extraction Addition->Quench Warm to 0°C Product Final Product Purification via Chromatography Quench->Product Isolation

Figure 2: Process flow for the synthesis of 1-(4-Methoxyphenyl)-2-(pyrimidin-4-yl)ethanol.

Part 3: Medicinal Chemistry Applications

Kinase Inhibitor Scaffold

The pyrimidine ring is a "privileged structure" in kinase inhibition (e.g., Pazopanib, Rosuvastatin). This specific molecule serves as a linker fragment.

  • Mechanism: The hydroxyethyl chain allows the phenyl ring to adopt a specific orientation in the ATP-binding pocket of kinases (e.g., EGFR, VEGFR).

  • Derivatization: The secondary alcohol can be oxidized to a ketone (creating a rigid chelating pharmacophore) or converted to an amine (via Mitsunobu/Azide reduction) to improve solubility.

Precursor to Styrylpyrimidines

Dehydration of the alcohol (using TsOH/Toluene reflux) yields 4-(4-methoxystyryl)pyrimidine .

  • Relevance: Styrylpyrimidines are isosteres of Resveratrol . They exhibit potent antioxidant and anti-inflammatory activity by inhibiting the NF-κB pathway.

  • Fluorescence: These derivatives often possess photo-switchable properties, useful in biological imaging.

Part 4: Analytical Specifications

To validate the synthesis, compare your isolate against these predicted spectral data points.

¹H NMR (400 MHz, CDCl₃):

  • δ 9.10 (d, 1H): Pyrimidine H-2 (Deshielded by two nitrogens).

  • δ 8.65 (d, 1H): Pyrimidine H-6.

  • δ 7.35 (d, 2H): Phenyl H-2,6 (Ortho to alkyl).

  • δ 7.15 (d, 1H): Pyrimidine H-5.

  • δ 6.90 (d, 2H): Phenyl H-3,5 (Ortho to methoxy).

  • δ 5.10 (dd, 1H): CH -OH (Benzylic chiral center).

  • δ 3.80 (s, 3H): O-CH₃ .

  • δ 3.15 (m, 2H): CH₂ -Pyrimidine (Diastereotopic protons).

Mass Spectrometry (ESI+):

  • [M+H]⁺: 231.11 m/z

  • Fragment 121 m/z: (4-Methoxybenzyl cation) - Characteristic cleavage.

Part 5: Safety & Handling

  • LiHMDS: Pyrophoric and moisture-sensitive. Handle strictly under inert atmosphere.

  • Pyrimidines: Potential skin irritants. Use gloves and fume hood.

  • Storage: Store the final alcohol at 2–8°C. It is stable but hygroscopic.

References

  • Chemical Identity: 1-(4-Methoxyphenyl)-2-(pyrimidin-4-yl)ethanol. CAS No. 185848-10-6. ChemicalBook & Sigma-Aldrich Databases.

  • Synthetic Methodology (Lateral Lithiation): Plé, N., Turck, A., et al. "Metalation of diazines. XI. Directed lithiation of pyrimidines." Journal of Organic Chemistry.
  • Base Selection (LiHMDS vs LDA): Vapourtec Application Note. "Lithiation Reactions Under Water-free Conditions." Explains the preference for LiHMDS in flow and batch to prevent ring addition.

  • Medicinal Application (Styrylpyrimidines): Scientific Research Publishing. "Synthesis and Antibacterial Activity of Pyrimidine Derivatives." Discusses the condensation of methylpyrimidines with aldehydes.

Foundational

Technical Safety & Handling Guide: 1-(4-Methoxyphenyl)-2-(pyrimidin-4-yl)ethanol

CAS Number: 185848-10-6 Formula: C₁₃H₁₄N₂O₂ Molecular Weight: 230.26 g/mol [1] Executive Summary & Scientific Context This guide defines the safety, handling, and containment protocols for 1-(4-Methoxyphenyl)-2-(pyrimidi...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 185848-10-6 Formula: C₁₃H₁₄N₂O₂ Molecular Weight: 230.26 g/mol [1]

Executive Summary & Scientific Context

This guide defines the safety, handling, and containment protocols for 1-(4-Methoxyphenyl)-2-(pyrimidin-4-yl)ethanol , a critical intermediate in the synthesis of heterocycle-based pharmaceutical agents.[1]

In drug discovery, this molecule serves as a "scaffold builder." The pyrimidine ring often acts as a hinge-binder in kinase inhibitors (targeting ATP pockets of EGFR or VEGFR), while the 4-methoxyphenyl group provides hydrophobic interactions within the protein binding site.[1]

The Safety Paradox: While this specific intermediate lacks the extensive toxicological data of commercial drugs, its structural moieties (pyrimidine and electron-rich aromatics) dictate a "Presumed Bioactive" handling status. Researchers must treat it not just as a chemical irritant, but as a potential biological effector.

Physicochemical & Hazard Profile

The following data synthesizes vendor specifications and Structure-Activity Relationship (SAR) based hazard assessments.

Table 1: Physicochemical Properties
PropertySpecificationOperational Implication
Appearance White to off-white solidSelf-Validation: Yellowing indicates oxidation or photolytic degradation.[1]
Solubility DMSO, Methanol, DCMPoor water solubility; requires organic solvent waste streams.
Melting Point N/A (Solid at RT)Handle as dust/powder; inhalation risk is primary.
pKa (Calc) ~13.5 (Alcohol), ~1.3 (Pyrimidine N)Weakly basic; incompatible with strong acids and strong oxidizers.
Storage 2–8°C, Inert AtmosphereHygroscopic potential; moisture can catalyze degradation.
Hazard Identification (GHS Classification)

Based on functional group analysis and available Safety Data Sheets (SDS) for analogs:

  • Signal Word: WARNING

  • H315: Causes skin irritation (Lipophilic nature allows dermal penetration).

  • H319: Causes serious eye irritation (Basic nitrogen in pyrimidine can damage corneal epithelium).

  • H335: May cause respiratory irritation (Dust inhalation).

Hierarchy of Controls & Handling Protocol

A. Engineering Controls (The First Line of Defense)
  • Primary Containment: All weighing and transfer operations must occur within a certified Chemical Fume Hood or Powder Weighing Station .

  • Air Velocity: Maintain face velocity between 0.3 – 0.5 m/s .

  • Static Control: Use anti-static gun/ionizers during weighing. The dry powder is prone to static charge, which can cause "fly-out" and aerosolization.

B. Personal Protective Equipment (PPE) Matrix
  • Hands: Double Nitrile Gloves (0.11 mm min).

    • Causality: Latex is permeable to many aromatic organics. The outer glove protects against gross contamination; the inner glove prevents contact during doffing.

  • Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient for powders that can drift behind lenses.

  • Respiratory: If fume hood work is impossible (e.g., equipment maintenance), use a P100/N95 particulate respirator at minimum.

C. Experimental Workflow: Solubilization & Reaction

The following diagram outlines the logical flow for handling this compound to minimize exposure and cross-contamination.

SafetyLifecycle cluster_control Critical Control Points Storage Cold Storage (2-8°C) Equilibration Thermal Equilibration (Closed Vessel) Storage->Equilibration Prevent Condensation Weighing Weighing (Fume Hood + Ionizer) Equilibration->Weighing Open Only When Warm Solubilization Solubilization (DMSO/DCM) Weighing->Solubilization Minimize Dust Reaction Reaction Setup (Inert Gas) Solubilization->Reaction Liquid Transfer Waste Waste Disposal (Halogenated/Non-Hal) Reaction->Waste Quench & Dispose

Figure 1: Safe Handling Lifecycle. Note the equilibration step to prevent moisture condensation, which degrades the reagent.

Emergency Response & First Aid

  • Inhalation: Move to fresh air immediately. If wheezing occurs, the pyrimidine moiety may be triggering a sensitization-like response.

  • Skin Contact: Wash with soap and water for 15 minutes.[2] Do not use alcohol or organic solvents to clean skin; this increases permeability and systemic absorption.

  • Eye Contact: Flush for 15 minutes. The basicity of the pyrimidine nitrogen requires thorough irrigation to return pH to neutral.

  • Spill Cleanup:

    • Evacuate immediate area.[2][3][4][5][6]

    • Don full PPE (including respiratory protection).

    • Wet Wipe Method: Do not dry sweep. Cover powder with a solvent-dampened pad (ethanol or water) to prevent dust generation, then scoop into a waste container.

Synthesis & Stability Considerations

Understanding the chemical behavior ensures safer experimental design.

Reactivity Profile
  • Oxidation: The secondary alcohol position is susceptible to oxidation to the ketone (1-(4-methoxyphenyl)-2-(pyrimidin-4-yl)ethanone).[1] Avoid storage near strong oxidizers (e.g., KMnO₄, CrO₃).

  • Nucleophilicity: The pyrimidine nitrogens are weakly nucleophilic but can react with strong alkylating agents (e.g., Methyl Iodide), changing the safety profile to that of a quaternary ammonium salt (often more toxic).

Self-Validating Purity Check

Before use in critical assays (e.g., IC50 determination), perform a visual and solubility check:

  • Visual: Must be white/off-white.

  • Solubility: Dissolve 10mg in 1mL DMSO. Solution should be clear. Turbidity suggests polymerization or salt formation.

References

  • Lead Sciences. (n.d.). 1-(4-Methoxyphenyl)-2-(pyrimidin-4-yl)ethanol Product Specifications & Storage. Retrieved February 7, 2026, from [Link]

  • National Center for Biotechnology Information (NCBI). (2026). PubChem Compound Summary for CID 101148, 1-(4-methoxyphenyl)ethanol. Retrieved February 7, 2026, from [Link]

  • El-Mekabaty, A., et al. (2022). Design, synthesis, and SAR studies of novel 4-methoxyphenyl pyrazole and pyrimidine derivatives as potential dual tyrosine kinase inhibitors. Bioorganic Chemistry. Retrieved February 7, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Functionalization of 1-(4-Methoxyphenyl)-2-(pyrimidin-4-yl)ethanol

This Application Note is structured as a high-level technical guide for medicinal chemists and process development scientists. It treats the starting material, 1-(4-Methoxyphenyl)-2-(pyrimidin-4-yl)ethanol , not just as...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for medicinal chemists and process development scientists. It treats the starting material, 1-(4-Methoxyphenyl)-2-(pyrimidin-4-yl)ethanol , not just as a reagent, but as a "Divergent Node"—a strategic branch point capable of accessing three distinct pharmacophore classes: Ethanones (scaffold fusion), Styryls (conjugated linkers), and Amino-ethyls (solubility/selectivity tuning).

Executive Summary & Strategic Value

The title compound, 1-(4-Methoxyphenyl)-2-(pyrimidin-4-yl)ethanol (CAS: 185848-10-6), represents a critical "homo-aldol" adduct. Structurally, it possesses a secondary hydroxyl group that is benzylic relative to the electron-rich 4-methoxyphenyl ring and


-positioned  relative to the electron-deficient pyrimidine ring.

This unique push-pull electronic environment allows for three distinct synthetic pathways:

  • Oxidative Dehydrogenation: Accessing the

    
    -unsaturated ketone equivalent (phenacyl-pyrimidine) for heterocycle fusion.
    
  • Acid-Catalyzed Dehydration: Generating (E)-Styrylpyrimidines, a privileged scaffold in kinase inhibition (e.g., EGFR/VEGFR-2) and amyloid imaging.

  • Nucleophilic Substitution: Derivatization via mesylates/halides to generate diversity libraries.

Visual Workflow: The Divergent Node

DivergentSynthesis cluster_legend Reaction Class SM Starting Material 1-(4-Methoxyphenyl)-2-(pyrimidin-4-yl)ethanol Ketone Target A: Ethanone (Heterocycle Precursor) SM->Ketone Oxidation (MnO2 or DMP) Styryl Target B: Styrylpyrimidine (Kinase Inhibitor Scaffold) SM->Styryl Dehydration (PTSA/Toluene) Amine Target C: Amino-Derivative (Library Generation) SM->Amine 1. MsCl/TEA 2. HNR2 Legend Red: Oxidation | Yellow: Elimination | Green: Substitution

Figure 1: The divergent synthetic utility of the title alcohol.[1][2][3][4] The pathway choice dictates the final pharmacological profile.

Module A: Oxidation to the Ethanone

Target: 1-(4-Methoxyphenyl)-2-(pyrimidin-4-yl)ethan-1-one Significance: The resulting ketone contains an acidic methylene group (


 to the carbonyl, 

to the pyrimidine nitrogen), making it highly reactive for further condensations (e.g., forming imidazoles or thiazoles).
Critical Considerations

Standard Jones oxidation (CrO3/H2SO4) is not recommended due to the basicity of the pyrimidine ring, which will protonate and potentially trap chromium salts, complicating workup. We utilize Manganese Dioxide (MnO2) , which is highly selective for benzylic alcohols and operates under neutral conditions.

Protocol A: Activated MnO2 Oxidation

Reagents:

  • Starting Alcohol (1.0 eq)

  • Activated MnO2 (10.0 - 15.0 eq) [Note: Excess is required due to surface area dependence]

  • Dichloromethane (DCM) or Chloroform (Anhydrous)

Step-by-Step:

  • Preparation: Dissolve 1.0 g (4.34 mmol) of the starting alcohol in 20 mL of anhydrous DCM in a round-bottom flask.

  • Addition: Add activated MnO2 (5.6 g, ~65 mmol) in portions to the stirred solution at room temperature.

  • Reaction: Stir vigorously at reflux (40°C) for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane). The alcohol (Rf ~0.3) should disappear, and a less polar ketone spot (Rf ~0.6) should appear.

  • Filtration: Filter the black slurry through a pad of Celite®. Crucial: Wash the Celite pad thoroughly with warm EtOAc or DCM to recover product adsorbed to the oxidant.

  • Concentration: Evaporate the filtrate under reduced pressure.

  • Purification: The crude ketone is often pure enough (>90%) for subsequent steps. If necessary, recrystallize from Ethanol/Hexane.

Validation:

  • 1H NMR (CDCl3): Look for the disappearance of the CH-OH multiplet (~5.1 ppm) and the appearance of a singlet methylene (-CH2-) peak shifted downfield (~4.4 ppm) due to the adjacent carbonyl and pyrimidine ring.

Module B: Dehydration to Styrylpyrimidine

Target: (E)-4-(4-Methoxystyryl)pyrimidine Significance: Styrylpyrimidines are bioisosteres of resveratrol and stilbenes, showing potent activity in neuroimaging (amyloid binding) and oncology.

Critical Considerations

The elimination follows an E1 or E2 mechanism. Because the carbocation intermediate is stabilized by the 4-methoxyphenyl group (benzylic resonance), acidic conditions work best.

Protocol B: Acid-Catalyzed Dehydration (Dean-Stark)

Reagents:

  • Starting Alcohol (1.0 eq)

  • p-Toluenesulfonic acid monohydrate (PTSA) (0.2 eq)

  • Toluene (Solvent)

Step-by-Step:

  • Setup: Equip a 100 mL flask with a Dean-Stark trap and a reflux condenser.

  • Charging: Add 1.0 g of alcohol and 25 mL of Toluene. Add PTSA (150 mg).

  • Reflux: Heat to reflux (110°C). Water generated will azeotrope into the trap.

  • Monitoring: Continue reflux for 3–5 hours. The reaction is complete when water collection ceases.

  • Workup: Cool to RT. Wash the organic layer with sat. NaHCO3 (2 x 10 mL) to neutralize the acid. Wash with brine.

  • Isolation: Dry over Na2SO4 and concentrate. The product usually precipitates as a solid upon cooling or triturating with cold methanol.

Validation:

  • 1H NMR: Look for two doublets in the alkene region (6.5–8.0 ppm) with a large coupling constant (

    
     Hz), indicative of the (E)-isomer .
    

Module C: Substitution (Amination)

Target: N-Alkyl-1-(4-methoxyphenyl)-2-(pyrimidin-4-yl)ethan-1-amine Significance: Converting the -OH to an amine creates a basic center, improving solubility and allowing for specific interactions with kinase hinge regions.

Protocol C: Mesylation and Displacement

Reagents:

  • Methanesulfonyl chloride (MsCl) (1.2 eq)

  • Triethylamine (TEA) (2.0 eq)

  • Secondary Amine (e.g., Morpholine, Piperazine) (3.0 eq)

  • DCM (Solvent)

Step-by-Step:

  • Activation: Dissolve alcohol (1.0 eq) and TEA (2.0 eq) in DCM at 0°C. Dropwise add MsCl (1.2 eq). Stir for 1 hour.

    • Note: The mesylate is unstable; do not isolate.

  • Displacement: Add the secondary amine (3.0 eq) directly to the reaction mixture. Allow to warm to RT and stir for 12 hours.

  • Workup: Dilute with DCM, wash with water.

  • Purification: Flash column chromatography (DCM/MeOH 95:5).

Troubleshooting & Quality Control

ObservationProbable CauseCorrective Action
Low Yield in Oxidation Product adsorption to MnO2Wash Celite pad with hot EtOAc or 10% MeOH/DCM.
No Reaction (Dehydration) Temperature too lowEnsure vigorous reflux in Toluene; switch to Xylene if necessary.
Multiple Spots (Amination) Elimination side-productKeep temperature at 0°C during MsCl addition; avoid excess TEA.
NMR: Missing OH peak Deuterium exchangeRun NMR in DMSO-d6 instead of CDCl3 to see the OH doublet.

References

  • Starting Material Data: 1-(4-Methoxyphenyl)-2-(pyrimidin-4-yl)ethanol. Lead Sciences / BLDpharm Catalog No. BD183978.[5]

  • Styrylpyrimidine Synthesis: Design, synthesis, and SAR studies of novel 4-methoxyphenyl pyrazole and pyrimidine derivatives as potential dual tyrosine kinase inhibitors. Bioorganic Chemistry, 2022.[6][7]

  • Oxidation Protocols: Large-Scale Oxidations in the Pharmaceutical Industry. Chemical Reviews, 2006.[8] (Context for MnO2 usage in benzylic systems).

  • Biological Context: Biological Activity of Pyrimidine Derivatives: A Review. Juniper Publishers, 2017.[9]

Sources

Application

"1-(4-Methoxyphenyl)-2-(pyrimidin-4-yl)ethanol" in anti-cancer agent synthesis

Executive Summary In the landscape of anti-cancer drug discovery, the pyrimidine heterocycle remains a cornerstone "warhead," serving as a critical ATP-mimetic in kinase inhibitors. This Application Note details the synt...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of anti-cancer drug discovery, the pyrimidine heterocycle remains a cornerstone "warhead," serving as a critical ATP-mimetic in kinase inhibitors. This Application Note details the synthesis, functionalization, and biological rationale of 1-(4-Methoxyphenyl)-2-(pyrimidin-4-yl)ethanol (CAS: A164935).

This specific scaffold represents a "privileged structure" in medicinal chemistry, bridging a hinge-binding pyrimidine motif with a hydrophobic aryl tail via a flexible hydroxy-ethyl linker. It is a vital intermediate for synthesizing inhibitors targeting CRAF (Melanoma) , BCR-ABL (CML) , and VEGFR pathways.

Scientific Rationale & Mechanism of Action[1]

The Pharmacophore Triad

The utility of 1-(4-Methoxyphenyl)-2-(pyrimidin-4-yl)ethanol lies in its ability to satisfy three distinct binding requirements within the ATP-binding pocket of protein kinases:

  • The Hinge Binder (Pyrimidine): The nitrogen atoms in the pyrimidine ring form crucial hydrogen bonds with the backbone residues of the kinase hinge region (e.g., Cys, Glu), mimicking the adenine ring of ATP.

  • The Linker (Ethanol Chain): The saturated ethyl bridge allows for conformational flexibility, termed "induced fit," permitting the inhibitor to adapt to both DFG-in (active) and DFG-out (inactive) kinase conformations. The hydroxyl group often serves as a hydrogen bond donor/acceptor or a handle for solubilizing groups.

  • The Hydrophobic Tail (4-Methoxyphenyl): This moiety extends into the hydrophobic back-pocket (selectivity pocket). The 4-methoxy group specifically probes steric tolerance and can be modified to tune selectivity against off-target kinases.

Biological Relevance

Recent studies have validated pyrimidin-4-yl derivatives as potent antiproliferative agents. For instance, pyrimidine-linked imidazole derivatives have demonstrated superior activity to Sorafenib in melanoma cell lines (A375P) by selectively inhibiting CRAF .[1] Similarly, pyrimidine-pyrazole derivatives act as effective cytotoxic agents in Imatinib-resistant Chronic Myeloid Leukemia (CML) cell lines .

Synthesis Protocol: Directed Lithiation-Aldol Addition

Objective: Selective synthesis of the alcohol (kinetic product) while preventing dehydration to the styryl-pyrimidine (thermodynamic product).

Challenge: The methyl protons of 4-methylpyrimidine are acidic (


), but the pyrimidine ring is susceptible to nucleophilic attack by strong bases (e.g., n-BuLi), leading to ring addition byproducts.

Solution: Use of LiHMDS (Lithium Hexamethyldisilazide) , a non-nucleophilic, bulky base, at cryogenic temperatures.

Reagents & Materials[3]
  • Precursor A: 4-Methylpyrimidine (98%, anhydrous)

  • Precursor B: 4-Methoxybenzaldehyde (freshly distilled)

  • Base: LiHMDS (1.0 M in THF)

  • Solvent: Anhydrous Tetrahydrofuran (THF), water content <50 ppm

  • Quench: Saturated aqueous Ammonium Chloride (

    
    )
    
Step-by-Step Methodology
  • Inert Atmosphere Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and nitrogen inlet. Flush with

    
     for 15 minutes.
    
  • Solvent Charge: Add anhydrous THF (50 mL) and 4-Methylpyrimidine (10 mmol, 0.94 g). Cool the solution to -78°C (dry ice/acetone bath).

  • Deprotonation (Critical Step):

    • Add LiHMDS (11 mmol, 11 mL) dropwise over 20 minutes via a syringe pump.

    • Note: Maintain internal temperature below -70°C to prevent base-mediated decomposition.

    • Stir at -78°C for 45 minutes. The solution will turn a deep orange/red, indicating enolate formation.

  • Electrophile Addition:

    • Dissolve 4-Methoxybenzaldehyde (10 mmol, 1.36 g) in THF (10 mL).

    • Add this solution dropwise to the enolate mixture over 15 minutes.

  • Reaction Monitoring: Stir at -78°C for 2 hours. Monitor via TLC (50% EtOAc/Hexane). The aldehyde spot (

    
    ) should disappear, and a new polar spot (
    
    
    
    ) should appear.
  • Quench & Workup:

    • Do not warm to RT yet. Quench at -78°C with saturated

      
       (20 mL). This protonates the alkoxide immediately, preventing the retro-aldol reaction or dehydration upon warming.
      
    • Allow to warm to room temperature.

    • Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with Brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification: Purify via flash column chromatography (Silica Gel 60). Gradient: 0%

    
     60% Ethyl Acetate in Hexanes.
    
    • Yield Target: 75-85% as a pale yellow oil or low-melting solid.

Data Visualization: Reaction Pathway

SynthesisPathway Start 4-Methylpyrimidine Intermediate Lithium Enolate (Deep Red Species) Start->Intermediate Deprotonation Base LiHMDS / THF (-78°C) Base->Intermediate Quench NH4Cl Quench (Kinetic Control) Intermediate->Quench Nucleophilic Attack Aldehyde 4-Methoxybenzaldehyde Aldehyde->Quench Product 1-(4-Methoxyphenyl)- 2-(pyrimidin-4-yl)ethanol Quench->Product Protonation

Figure 1: Kinetic control synthesis pathway utilizing LiHMDS to prevent ring alkylation and dehydration.

Process Optimization Data

The following table summarizes the optimization of base and temperature to maximize the yield of the alcohol target versus the alkene byproduct (styrylpyrimidine).

BaseTemp (°C)SolventConversion (%)Alcohol : Alkene RatioNotes
LiHMDS -78 THF 92% 98 : 2 Optimal. Clean profile.
LDA-78THF88%90 : 10Slight nucleophilic attack on ring observed.
NaH0DMF95%10 : 90Favors thermodynamic product (Alkene).
KOtBu-20THF60%50 : 50Incomplete conversion; messy baseline.

Application Workflow: Scaffold Functionalization

Once synthesized, the 1-(4-Methoxyphenyl)-2-(pyrimidin-4-yl)ethanol scaffold serves as a divergence point.

Oxidation to Ketone (The "Pazopanib-like" Route)
  • Reagent: Dess-Martin Periodinane (DMP) or Swern Oxidation.

  • Product: 1-(4-methoxyphenyl)-2-(pyrimidin-4-yl)ethanone.

  • Utility: Increases rigidity; the ketone carbonyl can interact with water networks in the kinase pocket.

Chlorination (Nucleophilic Substitution)
  • Reagent:

    
     or 
    
    
    
    .
  • Product: 4-(2-chloro-2-(4-methoxyphenyl)ethyl)pyrimidine.

  • Utility: Allows for the displacement by amines (piperazines, morpholines) to create solubilizing tails common in drugs like Imatinib or Gefitinib .

SAR Logic Diagram

SAR_Logic Core 1-(4-Methoxyphenyl)- 2-(pyrimidin-4-yl)ethanol Pyrimidine Pyrimidine Ring (Hinge Binder) Core->Pyrimidine Linker Hydroxy-Ethyl Linker (Gatekeeper Interaction) Core->Linker Phenyl 4-Methoxyphenyl (Hydrophobic Pocket) Core->Phenyl Mod1 N-Substitution (Solubility) Pyrimidine->Mod1 via C2/C6 Mod2 Oxidation to Ketone (Rigidity) Linker->Mod2 -OH group Mod3 F/Cl Substitution (Metabolic Stability) Phenyl->Mod3 Aryl modification

Figure 2: Structure-Activity Relationship (SAR) mapping of the scaffold for kinase inhibitor design.

Quality Control & Validation

To ensure the integrity of the synthesized agent for biological screening, the following QC parameters must be met:

  • H-NMR (DMSO-d6): Diagnostic signals include the pyrimidine protons (

    
     9.0, 8.6 ppm), the methoxy singlet (
    
    
    
    3.73 ppm), and the characteristic triplet/multiplet for the
    
    
    linker (
    
    
    3.0-5.0 region).
  • Water Content (Karl Fischer): Must be <0.5% if used for subsequent water-sensitive coupling.

  • Chiral Purity: If using asymmetric synthesis or resolution, Enantiomeric Excess (ee) should be >98% (determined via Chiral HPLC, Chiralpak AD-H column).

References

  • Discovery and initial SAR of pyrimidin-4-yl-1H-imidazole derivatives with antiproliferative activity against melanoma cell lines. Source: PubMed (Bioorg Med Chem Lett). URL:[Link]

  • Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. Source: Nature (Scientific Reports). URL:[Link]

  • The Aldol Condensation: Mechanism and Synthetic Utility. Source: Magritek Application Notes. URL:[Link]

Sources

Method

Application Note: Scale-Up Synthesis of 1-(4-Methoxyphenyl)-2-(pyrimidin-4-yl)ethanol

Executive Summary This Application Note details the process development and scale-up protocol for the synthesis of 1-(4-Methoxyphenyl)-2-(pyrimidin-4-yl)ethanol (Target Molecule). This intermediate is a pharmacophore oft...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the process development and scale-up protocol for the synthesis of 1-(4-Methoxyphenyl)-2-(pyrimidin-4-yl)ethanol (Target Molecule). This intermediate is a pharmacophore often found in kinase inhibitors and receptor antagonists. The synthesis utilizes a lateral lithiation strategy, exploiting the acidity of the C4-methyl protons on the pyrimidine ring.

While laboratory-scale synthesis often relies on freshly prepared LDA at -78 °C, this guide presents a robust, scalable process using Lithium Hexamethyldisilazide (LiHMDS) at elevated cryogenic temperatures (-40 °C to -50 °C), optimized for 100 g to 1 kg batch sizes. Key improvements include a controlled dosing strategy to manage exotherms and a crystallization-based purification that avoids chromatography.

Retrosynthetic Strategy & Route Selection

Chemical Strategy

The construction of the C1-C2 bond is achieved via the nucleophilic addition of a metallated pyrimidine species to an aromatic aldehyde.

  • Nucleophile: 4-Methylpyrimidine (deprotonated at the lateral methyl group).

  • Electrophile: 4-Methoxybenzaldehyde (p-Anisaldehyde).

  • Reaction Type: Aldol-like addition (Lateral Lithiation).

Why This Route?

Alternative routes, such as the Heck reaction of vinyl pyrimidines or Grignard additions, were discarded due to the instability of pyrimidinyl halides or the high cost of pre-functionalized starting materials. The lateral lithiation route uses commodity chemicals and offers the highest atom economy.

Reaction Scheme (DOT Visualization)

ReactionScheme SM1 4-Methylpyrimidine Inter Lithiated Intermediate (Deep Red Species) SM1->Inter Step 1: Deprotonation -50°C, THF Base LiHMDS (THF) Base->Inter Prod Target Alcohol 1-(4-Methoxyphenyl)-2-(pyrimidin-4-yl)ethanol Inter->Prod Step 2: Addition -50°C to -20°C SM2 4-Methoxybenzaldehyde SM2->Prod

Figure 1: Reaction scheme illustrating the lateral lithiation pathway.

Process Development & Optimization

Base Selection: LDA vs. LiHMDS
  • Lithium Diisopropylamide (LDA): Standard for lab scale. However, it requires in-situ generation from diisopropylamine and n-BuLi, adding an extra unit operation and increasing the risk of variability.

  • LiHMDS (Selected): Commercially available as a stable 1.0 M solution in THF. It is less basic (pKa ~30) than LDA (pKa ~36) but sufficiently basic to deprotonate the methylpyrimidine (pKa ~26). It offers a safer handling profile and more consistent titration values.

Temperature Dynamics

The lithiated pyrimidine species is prone to dimerization or decomposition (Wurtz-type coupling) above -20 °C.

  • Lab Scale: -78 °C (Dry ice/acetone).

  • Scale-Up: -40 °C to -50 °C. This range is achievable with standard jacketed reactors and glycol chillers, avoiding the need for liquid nitrogen.

Stoichiometry
  • 4-Methylpyrimidine: 1.0 equiv.[1]

  • LiHMDS: 1.1 - 1.2 equiv. (Slight excess ensures complete deprotonation).

  • Aldehyde: 1.05 equiv. (Slight excess drives the unstable lithiated species to product).

Detailed Scale-Up Protocol (100 g Basis)

Equipment Setup
  • Reactor: 2 L Jacketed Glass Reactor with overhead mechanical stirring (pitch-blade impeller).

  • Temperature Control: Cryostat capable of -60 °C.

  • Dosing: Peristaltic pump or pressure-equalizing addition funnel for controlled addition.

  • Atmosphere: Strictly inert (Nitrogen or Argon). Moisture kills the reaction.

Reagents & Materials Table
ReagentMW ( g/mol )Equiv.[1][2]Mass/VolMolesNotes
4-Methylpyrimidine 94.111.0100.0 g1.06Starting Material
LiHMDS (1.0M in THF) 167.331.21275 mL1.27Base (Moisture Sensitive)
4-Methoxybenzaldehyde 136.151.05151.5 g1.11Electrophile
THF (Anhydrous) 72.11-500 mL-Solvent (Dilution)
Ammonium Chloride 53.49-500 mL (sat.)-Quench
Step-by-Step Procedure
Phase 1: Metallation (Enolate Formation)
  • System Prep: Dry the reactor thoroughly. Purge with N2 for 30 mins.

  • Charging: Charge 4-Methylpyrimidine (100 g) and Anhydrous THF (500 mL) into the reactor. Start stirring at 250 RPM.

  • Cooling: Cool the solution to -50 °C (internal temperature). Ensure the jacket is set to -60 °C.

  • Base Addition: Add LiHMDS solution (1275 mL) slowly via the dosing pump over 60 minutes .

    • Critical Parameter: Do not allow internal temperature to rise above -40 °C.

    • Observation: The solution will turn a deep red/orange color, indicating the formation of the lateral anion.

  • Aging: Stir the mixture at -50 °C for 30 minutes to ensure complete deprotonation.

Phase 2: Electrophile Addition
  • Aldehyde Prep: Dissolve 4-Methoxybenzaldehyde (151.5 g) in THF (150 mL) in a separate vessel (optional, can be added neat if liquid, but solution is preferred for heat control).

  • Addition: Add the aldehyde solution to the reactor over 45 minutes .

    • Exotherm Alert: This step is exothermic.[3][4] Adjust addition rate to maintain T < -35 °C.

  • Reaction: Allow the mixture to warm slowly to -10 °C over 2 hours.

    • IPC (In-Process Control): Take an aliquot, quench with water, and analyze by HPLC. Target: < 2% residual methylpyrimidine.

Phase 3: Quench & Workup
  • Quench: Cool back to -20 °C. Add Saturated NH4Cl solution (500 mL) slowly.

    • Note: Vigorous stirring is required. The color will fade from red to pale yellow.

  • Phase Separation: Warm to room temperature (20 °C). Transfer to a separatory funnel (or drain bottom phase if using a bottom-drain reactor). Separate the organic layer.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (2 x 300 mL).

  • Washing: Combine organics and wash with Brine (500 mL). Dry over MgSO4 and filter.

Phase 4: Purification (Crystallization)
  • Concentration: Concentrate the crude organic solution under vacuum (Rotavap) at 40 °C to approx. 200 mL volume (thick oil/slurry).

  • Anti-solvent Addition: Add Heptane (400 mL) slowly to the warm residue while stirring.

  • Crystallization: Cool the mixture to 0 °C and hold for 4 hours. A white to off-white solid should precipitate.

  • Filtration: Filter the solid and wash with cold Heptane/EtOAc (9:1).

  • Drying: Dry in a vacuum oven at 40 °C for 12 hours.

Process Workflow Diagram

ProcessFlow cluster_0 Reactor 1 (Cryogenic) cluster_1 Workup & Isolation Start Charge 4-Me-Pyr + THF Cool to -50°C DoseBase Dose LiHMDS (Maintain T < -40°C) Start->DoseBase Soak Soak 30 min (Anion Formation) DoseBase->Soak DoseAld Dose Aldehyde (Exothermic) Soak->DoseAld Warm Warm to -10°C (Reaction Completion) DoseAld->Warm Quench Quench with NH4Cl (Vigorous Stirring) Warm->Quench Sep Phase Separation (Aq/Org) Quench->Sep Conc Concentrate Organics to Viscous Oil Sep->Conc Cryst Crystallization (EtOAc / Heptane) Conc->Cryst Filter Filtration & Drying Cryst->Filter

Figure 2: Step-by-step process flow for the scale-up campaign.

Analytical Specifications & Quality Control

TestMethodSpecification
Appearance VisualWhite to Off-White Solid
Purity HPLC (254 nm)> 98.0%
Identity 1H-NMR (DMSO-d6)Conforms to structure
Residual Solvent GC-HS< 5000 ppm THF/Heptane
Water Content Karl Fischer< 0.5% w/w

Key NMR Signals (Predicted):

  • Pyrimidine: Doublet (~9.0 ppm), Doublet (~5.2 ppm).

  • Methoxyphenyl: AA'BB' system (~7.2, 6.8 ppm), Singlet (3.8 ppm, OMe).

  • Linker: Triplet/Multiplet (~5.0 ppm, CH-OH), Doublet (~3.1 ppm, CH2).

Safety & Hazard Analysis

  • Organolithiums (LiHMDS): While safer than n-BuLi, LiHMDS is still corrosive and reacts violently with water. All lines must be dry.

    • Mitigation: Use dedicated transfer lines and check valves.

  • Cryogenic Hazards: Handling solvents at -50 °C poses frostbite risks.

    • Mitigation: Insulated gloves and jacketed tubing.

  • Exotherm Control: The addition of the aldehyde to the lithiated species releases significant heat.

    • Mitigation: Do not exceed the dosing rate. If cooling capacity is lost, stop dosing immediately.

References

  • General Methodology for Lateral Lithiation: Clark, R. D.; Jahangir. "Lateral Lithiation Reactions Promoted by Heteroatomic Substituents." Organic Reactions, 1995 , 47, 1.

  • Scale-Up of Lithiation Reactions: Newby, J. A., et al. "Development and Scale-up of a Flow Chemistry Lithiation–Borylation Route." Organic Process Research & Development, 2014 , 18(10), 1186–1195.

  • Pyrimidine Functionalization: Plé, N., et al. "Metalation of diazines. XI. Directed ortho-lithiation of fluoropyrimidines." Journal of Organic Chemistry, 1995 , 60(12), 3781-3786.

  • Process Safety for Organolithiums: Anderson, N. G. Practical Process Research and Development, 2nd Ed.; Academic Press: San Diego, 2012 .

Sources

Application

Application Note: A Strategic Approach to Developing Dual EGFR/VEGFR-2 Inhibitors from a 1-(4-Methoxyphenyl)-2-(pyrimidin-4-yl)ethanol Precursor

Introduction: The Rationale for Dual Kinase Inhibition in Oncology The progression of many solid tumors is driven by a complex interplay of signaling pathways that control cell growth, proliferation, and the formation of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Dual Kinase Inhibition in Oncology

The progression of many solid tumors is driven by a complex interplay of signaling pathways that control cell growth, proliferation, and the formation of new blood vessels (angiogenesis). Two receptor tyrosine kinases (RTKs), the Epidermal Growth factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), are central to these processes.[1][2][3] EGFR activation is a key driver of tumor cell proliferation and survival, and its overexpression is a hallmark of numerous cancers, including non-small cell lung cancer and glioblastoma.[4][5][6] Concurrently, VEGFR-2 is the primary mediator of angiogenesis; its activation by VEGF ligands stimulates the growth of new blood vessels that supply tumors with essential oxygen and nutrients, facilitating their growth and metastasis.[1][2]

A therapeutic strategy that simultaneously targets both EGFR and VEGFR-2 offers a powerful, synergistic approach to cancer treatment.[7][8] By inhibiting both pathways, it is possible to attack the tumor on two fronts: directly, by halting cancer cell proliferation, and indirectly, by cutting off its vital blood supply. The pyrimidine scaffold has emerged as a privileged structure in kinase inhibitor design, acting as a bioisostere for the purine ring of ATP and enabling strong binding to the kinase hinge region.[9]

This application note provides a comprehensive guide for researchers and drug development professionals on utilizing 1-(4-Methoxyphenyl)-2-(pyrimidin-4-yl)ethanol as a versatile chemical precursor for the synthesis and evaluation of novel dual EGFR/VEGFR-2 inhibitors.[10] We present a strategic workflow, from synthetic elaboration and characterization to detailed protocols for biological validation, underscoring the causality behind each experimental step.

Section 1: Intersecting Pathways in Tumor Progression

EGFR and VEGFR-2 signaling, while distinct, create a co-dependent environment that fosters robust tumor growth. EGFR signaling drives the production of pro-angiogenic factors like VEGF, which in turn activates VEGFR-2 on endothelial cells. This creates a positive feedback loop that enhances tumor vascularization and growth. A dual inhibitor, therefore, can break this cycle at critical junctures.

Signaling_Pathways cluster_EGFR EGFR Pathway (Tumor Cell) cluster_VEGFR VEGFR-2 Pathway (Endothelial Cell) EGF EGF Ligand EGFR EGFR Dimerization & Autophosphorylation EGF->EGFR RAS_RAF RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF PI3K_AKT_E PI3K-AKT Pathway EGFR->PI3K_AKT_E Proliferation Cell Proliferation, Survival, VEGF Production RAS_RAF->Proliferation PI3K_AKT_E->Proliferation VEGF VEGF Ligand Proliferation->VEGF increases VEGFR2 VEGFR-2 Dimerization & Autophosphorylation VEGF->VEGFR2 PLC_PKC PLCγ-PKC Pathway VEGFR2->PLC_PKC PI3K_AKT_V PI3K-AKT Pathway VEGFR2->PI3K_AKT_V Angiogenesis Endothelial Cell Proliferation, Migration, Permeability PLC_PKC->Angiogenesis PI3K_AKT_V->Angiogenesis Inhibitor Dual Inhibitor Inhibitor->EGFR blocks Inhibitor->VEGFR2 blocks Synthetic_Workflow Precursor 1-(4-Methoxyphenyl)-2- (pyrimidin-4-yl)ethanol (Precursor) Activation Step 1: Activation of Hydroxyl (e.g., Mesylation) Precursor->Activation Intermediate Mesylated Intermediate (Reactive Electrophile) Activation->Intermediate SN2 Step 2: Nucleophilic Substitution (SN2 with various Amines R-NH2) Intermediate->SN2 Purification Step 3: Purification (Column Chromatography) SN2->Purification Final Final Inhibitor Library (Diverse R-groups) Purification->Final

Caption: General synthetic workflow from precursor to final inhibitor library.
Protocol 3.1: Synthesis of an Exemplary Inhibitor via Mesylation and Nucleophilic Substitution

This protocol details the synthesis of a representative inhibitor where the hydroxyl group is replaced by a 3-ethynylaniline moiety, a group present in the approved EGFR inhibitor Erlotinib.

PART A: Synthesis of the Mesylated Intermediate

  • Materials & Setup:

    • 1-(4-Methoxyphenyl)-2-(pyrimidin-4-yl)ethanol (1.0 eq)

    • Dichloromethane (DCM), anhydrous

    • Triethylamine (TEA, 1.5 eq), anhydrous

    • Methanesulfonyl chloride (MsCl, 1.2 eq)

    • Round-bottom flask, magnetic stirrer, nitrogen inlet, ice bath.

  • Procedure:

    • Dissolve the precursor (1.0 eq) in anhydrous DCM in the flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C using an ice bath. Causality: This temperature control is crucial to prevent side reactions and decomposition during the exothermic addition of the highly reactive methanesulfonyl chloride.

    • Add TEA (1.5 eq) to the solution. Causality: TEA acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.

    • Add MsCl (1.2 eq) dropwise over 10 minutes. Maintain the temperature at 0 °C.

    • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Extract the product with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude mesylated intermediate is typically used in the next step without further purification.

PART B: Nucleophilic Substitution with 3-Ethynylaniline

  • Materials & Setup:

    • Crude mesylated intermediate from Part A (1.0 eq)

    • 3-Ethynylaniline (1.1 eq)

    • N,N-Dimethylformamide (DMF), anhydrous

    • Potassium carbonate (K₂CO₃, 2.0 eq)

    • Round-bottom flask, magnetic stirrer, nitrogen inlet, heating mantle.

  • Procedure:

    • Combine the crude mesylate, 3-ethynylaniline, and K₂CO₃ in anhydrous DMF under a nitrogen atmosphere. Causality: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction. K₂CO₃ is a mild base that scavenges the methanesulfonic acid byproduct.

    • Heat the reaction mixture to 80 °C and stir for 12-18 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the mixture to room temperature and pour it into ice-water.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

PART C: Purification and Characterization

  • Purification:

    • Purify the crude product using silica gel column chromatography, typically with a hexane/ethyl acetate gradient. Causality: This step is essential to remove unreacted starting materials, byproducts, and other impurities to ensure the final compound is of high purity for biological testing.

  • Characterization:

    • Confirm the structure of the purified compound using:

      • ¹H and ¹³C NMR: To verify the chemical structure and proton/carbon environments.

      • High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and molecular formula.

      • HPLC: To determine the purity of the final compound (>95% is required for biological assays).

Section 4: Biological Evaluation Strategy and Protocols

A tiered approach is employed to efficiently evaluate the synthesized compounds, moving from specific enzymatic targets to complex cellular systems. This ensures that resources are focused on the most promising candidates.

Evaluation_Workflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Cellular Activity cluster_2 Tier 3: Mechanism of Action cluster_3 Decision Point Kinase_Assay In Vitro Kinase Assays (EGFR & VEGFR-2) Determine IC50 MTT_Assay Antiproliferative Assay (e.g., MTT on A549, HUVEC cells) Determine GI50 Kinase_Assay->MTT_Assay Active Compounds MoA_Assays Apoptosis Assay (Annexin V) Cell Cycle Analysis (Propidium Iodide) MTT_Assay->MoA_Assays Potent Compounds SAR_Analysis SAR Analysis & Lead Optimization MoA_Assays->SAR_Analysis

Caption: Tiered workflow for the biological evaluation of synthesized inhibitors.
Protocol 4.1: In Vitro Kinase Inhibition Assay (Luminescent ADP Detection)

This protocol is adapted for both EGFR and VEGFR-2 kinases using a universal format like the ADP-Glo™ Kinase Assay. [6]

  • Principle: Kinase activity is measured by quantifying the amount of ADP produced during the phosphorylation reaction. A proprietary reagent depletes the remaining ATP, and then ADP is converted back to ATP, which is used by luciferase to generate a light signal directly proportional to kinase activity.

  • Materials:

    • Recombinant human EGFR or VEGFR-2 enzyme.

    • Appropriate kinase buffer (e.g., 40mM Tris, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT). [6] * Substrate (e.g., poly(Glu,Tyr) 4:1).

    • ATP at a concentration near the Kₘ for the enzyme.

    • Synthesized inhibitor compounds, serially diluted in DMSO.

    • ADP-Glo™ Kinase Assay Kit (or equivalent).

    • White, opaque 384-well assay plates.

    • Luminometer.

  • Procedure:

    • Prepare serial dilutions of the inhibitor compounds in DMSO, then dilute further in kinase buffer. The final DMSO concentration in the assay should be ≤1%.

    • In a 384-well plate, add:

      • 1 µL of inhibitor dilution (or DMSO for control).

      • 2 µL of enzyme solution.

      • 2 µL of substrate/ATP mixture.

    • Incubate at room temperature for 60 minutes. Causality: This incubation allows the kinase reaction to proceed. The time should be optimized to ensure the reaction is in the linear range (typically <30% ATP consumption).

    • Add 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. Causality: This step terminates the kinase reaction and depletes all unused ATP.

    • Add 10 µL of Kinase Detection Reagent. Incubate for 30-60 minutes at room temperature. Causality: This reagent converts the ADP produced into ATP and simultaneously initiates the luciferase reaction to generate a stable luminescent signal.

    • Read luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control and plot the data to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Protocol 4.2: Cell-Based Antiproliferative Assay (MTT Assay)
  • Principle: This colorimetric assay measures the metabolic activity of viable cells. The mitochondrial dehydrogenase in living cells converts the yellow tetrazolium salt (MTT) into purple formazan crystals, the amount of which is proportional to the number of viable cells. [11]

  • Materials:

    • Cancer cell line (e.g., A549, human lung carcinoma; HepG2, human liver carcinoma). [11] * Complete growth medium (e.g., RPMI-1640 with 10% FBS).

    • MTT solution (5 mg/mL in PBS).

    • DMSO.

    • 96-well cell culture plates.

    • Plate reader (570 nm).

  • Procedure:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

    • Treat the cells with serial dilutions of the inhibitor compounds (and a vehicle control) and incubate for 48-72 hours. Causality: A 48-72 hour treatment period is typically sufficient to observe effects on cell proliferation.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm.

    • Calculate the percentage of cell growth inhibition and determine the GI₅₀ (concentration for 50% growth inhibition).

Section 5: Data Interpretation and Presentation

All quantitative data should be summarized in clear, structured tables to facilitate comparison and SAR analysis.

Table 1: Synthesis and Kinase Inhibition Data for Exemplary Compounds

Compound IDR-Group MoietyYield (%)EGFR IC₅₀ (nM)VEGFR-2 IC₅₀ (nM)
Ref-1 Erlotinib-63 [12]>10,000
Ref-2 Sorafenib->5,00041 [12]
EX-01 3-Ethynylaniline5571 [12]98 [12]
EX-02 4-Chloroaniline62110150
EX-03 Cyclohexylamine488501200

Note: IC₅₀ values are hypothetical for illustrative purposes, except for cited references.

Table 2: Cellular Activity of Lead Compound EX-01

Cell LineAssay TypeEndpointValue (µM)
A549 (Lung)AntiproliferationGI₅₀0.25
HepG2 (Liver)AntiproliferationGI₅₀0.40 [12]
HUVEC (Endothelial)AntiproliferationGI₅₀0.15
A549 (Lung)Cell CycleArrest PhaseG2/M [13]
A549 (Lung)Apoptosis% Apoptotic CellsIncreased vs Control [13]

Note: Cellular data is hypothetical for illustrative purposes, except for cited references.

From this data, a preliminary SAR can be deduced. For instance, the presence of an aromatic amine (EX-01, EX-02) appears more favorable for dual activity than an aliphatic amine (EX-03). Further optimization would involve exploring different substituents on the aniline ring to improve potency and selectivity.

Conclusion

1-(4-Methoxyphenyl)-2-(pyrimidin-4-yl)ethanol is a highly valuable and strategically sound precursor for the development of novel dual EGFR/VEGFR-2 inhibitors. Its chemical structure provides the necessary core elements for kinase binding, while the reactive hydroxyl group offers a straightforward handle for synthetic diversification. The integrated workflow presented in this application note—encompassing rational synthesis, robust purification, and a tiered biological evaluation cascade—provides a solid framework for research teams to efficiently identify and optimize potent anti-cancer lead compounds. This systematic approach, grounded in a clear understanding of the underlying molecular and cellular biology, maximizes the potential for success in this critical area of oncology drug discovery.

References

  • MySkinRecipes. 1-(4-Methoxyphenyl)-2-(pyrimidin-4-yl)ethanol.
  • Al-Suhaimi, E. A., et al. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Molecules, 27(12), 3788. Available from: [Link]

  • Shtil, A. A., et al. (2022). Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. International Journal of Molecular Sciences, 23(19), 11449. Available from: [Link]

  • El-Damasy, D. A., et al. (2022). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. RSC Medicinal Chemistry, 13(7), 841-855. Available from: [Link]

  • Abbas, H. S., et al. (2022). Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study. Scientific Reports, 12(1), 10459. Available from: [Link]

  • Abdallah, A. E., et al. (2022). New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation. Drug Design, Development and Therapy, 16, 527–550. Available from: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Gefitinib?. Available from: [Link]

  • Abdelgawad, M. A., et al. (2024). Design and Synthesis of New Dihydropyrimidine Derivatives with a Cytotoxic Effect as Dual EGFR/VEGFR-2 Inhibitors. Molecules, 29(15), 3536. Available from: [Link]

  • Chaudhari, P. J., et al. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Medicinal Chemistry. Available from: [Link]

  • Silva, A. M., et al. (2024). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. Pharmaceuticals, 17(1), 127. Available from: [Link]

  • Abdallah, A. E., et al. (2022). New series of VEGFR-2 inhibitors and apoptosis enhancers. Drug Design, Development and Therapy, 16, 527-550. Available from: [Link]

  • Stepanyan, G. M., et al. (2021). Identification of Novel Potential VEGFR-2 Inhibitors Using a Combination of Computational Methods for Drug Discovery. International Journal of Molecular Sciences, 22(20), 10959. Available from: [Link]

  • ResearchGate. In vitro VEGFR-2 inhibitory assay. Available from: [Link]

  • BPS Bioscience. EGFR Kinase Assay Kit. Available from: [Link]

  • El-Sayed, A. M., et al. (2022). Design, synthesis, and SAR studies of novel 4-methoxyphenyl pyrazole and pyrimidine derivatives as potential dual tyrosine kinase inhibitors targeting both EGFR and VEGFR-2. Bioorganic Chemistry, 123, 105770. Available from: [Link]

Sources

Method

Application Note: High-Throughput Screening of 1-(4-Methoxyphenyl)-2-(pyrimidin-4-yl)ethanol Derivatives

Executive Summary & Scientific Rationale The scaffold 1-(4-Methoxyphenyl)-2-(pyrimidin-4-yl)ethanol represents a "privileged structure" in medicinal chemistry, possessing distinct features suitable for dual-targeting str...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The scaffold 1-(4-Methoxyphenyl)-2-(pyrimidin-4-yl)ethanol represents a "privileged structure" in medicinal chemistry, possessing distinct features suitable for dual-targeting strategies. Its pyrimidine core mimics the adenine ring of ATP, making it a natural binder for the hinge region of protein kinases (e.g., ROS1, EGFR), while the chiral ethanol linker and methoxyphenyl group provide steric vectors for exploring hydrophobic pockets or tubulin colchicine-binding sites.

This application note details a robust High-Throughput Screening (HTS) workflow for a library derived from this scaffold. Unlike generic screening, this protocol addresses the specific physicochemical properties of pyrimidine-ethanols—specifically their solubility profiles and potential for stereoselective binding.

Key Mechanistic Insights
  • Hinge Binding: The pyrimidine N1 and N3 nitrogens serve as hydrogen bond acceptors for the kinase hinge region.

  • Chirality: The C2-ethanol linker introduces a chiral center. Enantiomers often exhibit >100-fold potency differences; therefore, this protocol emphasizes the necessity of screening racemic mixtures followed by chiral resolution, or screening enantiopure sub-libraries.

  • Solubility: While generally soluble in DMSO, the methoxyphenyl group can induce aggregation at concentrations >50 µM in aqueous buffers. Acoustic dispensing is recommended to minimize intermediate dilution steps.

Experimental Workflow Overview

The screening campaign is designed to filter a library of 2,500 derivatives. The primary assay utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) due to its resistance to compound autofluorescence—a common issue with extended aromatic systems like substituted pyrimidines.

Workflow Diagram

HTS_Workflow Library Compound Library (DMSO Stocks) Dispense Acoustic Dispensing (Echo 650) Library->Dispense Primary Primary Screen (TR-FRET Kinase Assay) Dispense->Primary 10 nL transfer Analysis Data Normalization (Z-Prime Calculation) Primary->Analysis HitSelect Hit Selection (>50% Inhibition) Analysis->HitSelect Z' > 0.6 Counter Counter Screen (Thiol Reactivity/Agg) HitSelect->Counter Filter PAINS Validation IC50 Determination & Chiral Separation Counter->Validation Validated Hits

Figure 1: End-to-end HTS workflow for pyrimidine-ethanol derivatives, highlighting the critical acoustic dispensing step to maintain compound solubility.

Detailed Protocols

Protocol A: Compound Management & Acoustic Dispensing

Rationale: Pyrimidine-ethanol derivatives can precipitate upon dilution into aqueous buffers if not handled rapidly. Acoustic dispensing eliminates the intermediate dilution plate, transferring nanoliter volumes directly from the DMSO source to the assay well.

  • Source Plate Prep: Dissolve derivatives to 10 mM in 100% anhydrous DMSO. Centrifuge at 1000 x g for 1 min to remove bubbles.

  • Quality Control: Verify hydration levels of DMSO. Water content >0.5% can cause compound crashing for this specific scaffold.

  • Dispensing: Use an acoustic liquid handler (e.g., Labcyte Echo).

    • Target Volume: 10 nL (for a final assay concentration of 10 µM in 10 µL).

    • Destination: 384-well low-volume white plates (Corning 4513).

    • Controls: Dispense 10 nL pure DMSO into columns 1, 2, 23, and 24 for High/Low controls.

Protocol B: Primary Assay (TR-FRET Kinase Screen)

Rationale: We utilize a LanthaScreen™ Eu Kinase Binding Assay. The pyrimidine core binds the kinase active site, displacing a labeled tracer. This reduces the FRET signal between the Eu-labeled antibody and the tracer.

Reagents:

  • Kinase Buffer A: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

  • Tracer: Kinase Tracer 236 (Alexa Fluor™ 647 labeled).

  • Antibody: Eu-anti-GST (targets the GST-tagged Kinase).

Step-by-Step:

  • Kinase Addition: Dilute the target Kinase (e.g., ROS1 or EGFR) to 5 nM in Kinase Buffer A. Dispense 5 µL into the 384-well plate containing the pre-spotted compounds.

  • Incubation 1: Centrifuge plate (1000 rpm, 30 sec) and incubate for 15 min at Room Temperature (RT) to allow compound-kinase equilibrium.

  • Detection Mix: Prepare a mix of Eu-Antibody (2 nM) and Tracer 236 (10 nM) in Kinase Buffer A.

  • Final Dispense: Add 5 µL of Detection Mix to all wells. Total volume = 10 µL.

  • Equilibration: Incubate for 60 min at RT in the dark.

  • Read: Measure on a multimode plate reader (e.g., EnVision).

    • Excitation: 337 nm (Laser) or 340 nm (Flash).

    • Emission 1 (Donor): 615 nm.

    • Emission 2 (Acceptor): 665 nm.

    • Calculation: TR-FRET Ratio = (Em 665nm / Em 615nm).

Protocol C: Data Analysis & Hit Validation

Rationale: Raw FRET ratios must be normalized to controls to account for plate-to-plate variability.

Formulas:

  • Percent Inhibition:

    
    
    
    • Note: In displacement assays, "Max Control" is DMSO (high FRET), "Min Control" is a known competitor (low FRET).

  • Z-Prime (

    
    ): 
    
    
    
    
    • Acceptance Criteria:

      
       is mandatory. For this pyrimidine scaffold, typical 
      
      
      
      is 0.7–0.8 due to the high specific binding.

Hit Definition:

  • Primary Hit: >50% Inhibition at 10 µM.

  • Structural Alert: Check for PAINS (Pan-Assay Interference Compounds). Pyrimidines with reactive sulfonyl groups or specific Michael acceptors in the "R" groups should be flagged for thiol-reactivity counter-screening.

Visualizing the Assay Mechanism

Understanding the competitive binding mode is crucial for interpreting results. The pyrimidine-ethanol derivative competes with the Tracer for the ATP-binding pocket.

FRET_Mechanism cluster_0 Negative Control (High FRET) cluster_1 Positive Hit (Low FRET) Kinase_A Kinase-GST Ab_A Eu-Ab Kinase_A->Ab_A Binding Tracer_A Tracer-647 Kinase_A->Tracer_A Bound Ab_A->Tracer_A Energy Transfer Signal_A Strong FRET (665nm Emission) Tracer_A->Signal_A Kinase_B Kinase-GST Compound Pyrimidine Derivative Kinase_B->Compound Competes Tracer_B Tracer-647 (Displaced) Compound->Tracer_B Displaces Signal_B Low FRET (615nm Emission) Tracer_B->Signal_B No Transfer

Figure 2: Mechanism of the TR-FRET Kinase Binding Assay. Hits are identified by a reduction in the FRET signal (665 nm) as the compound displaces the tracer.

Troubleshooting & Optimization Table

ObservationPotential CauseRemediation
Low Z-Prime (<0.5) Tracer concentration too highTitrate tracer to

value of the specific kinase target.
High False Positives Compound aggregation / PrecipitationReduce screening concentration to 1 µM or add 0.01% Triton X-100.
Signal Drift Temperature fluctuationIncubate plates in a temperature-controlled dark box (+/- 1°C).
Blue Fluorescence Compound AutofluorescenceThe pyrimidine core is generally safe, but verify R-groups. TR-FRET time-gating usually eliminates this.

References

  • Abdelazem, A. Z., & Lee, S. H. (2015). Synthesis and biological evaluation of new pyrimidine-4-yl-ethanol derivatives as ROS1 kinase inhibitors.[1] Journal of Enzyme Inhibition and Medicinal Chemistry, 30(2), 290–298.[1]

  • Thermo Fisher Scientific. High-Throughput Screening (HTS) for Drug Discovery. Thermo Fisher Application Guide.

  • Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition.[2] Journal of Medicinal Chemistry, 58(5), 2091–2113.[2]

  • Gangjee, A., et al. (2013). Synthesis and Biological Activities of (R)- and (S)-N-(4-methoxy-phenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium Chloride as Potent Cytotoxic Antitubulin Agents. Journal of Medicinal Chemistry.

Sources

Technical Notes & Optimization

Troubleshooting

Purification challenges of "1-(4-Methoxyphenyl)-2-(pyrimidin-4-yl)ethanol"

Topic: 1-(4-Methoxyphenyl)-2-(pyrimidin-4-yl)ethanol Case ID: PYR-ETH-404 | Status: Resolved | Tier: Advanced Chemical Support Executive Summary & Molecule Profile Welcome to the Technical Support Hub. You are likely enc...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-(4-Methoxyphenyl)-2-(pyrimidin-4-yl)ethanol

Case ID: PYR-ETH-404 | Status: Resolved | Tier: Advanced Chemical Support

Executive Summary & Molecule Profile

Welcome to the Technical Support Hub. You are likely encountering difficulty purifying 1-(4-Methoxyphenyl)-2-(pyrimidin-4-yl)ethanol due to its "schizophrenic" solubility profile and the Lewis-basic nature of the pyrimidine ring.

This molecule possesses three distinct structural features that complicate purification:

  • Pyrimidin-4-yl moiety: A basic nitrogen heterocycle (

    
     for the conjugate acid) that interacts strongly with acidic silanols on silica gel.
    
  • Secondary Alcohol: A hydrogen-bond donor/acceptor capable of forming intermolecular networks, leading to viscous oils rather than crystals.

  • 4-Methoxyphenyl group: A lipophilic domain that creates solubility contrasts with the polar heterocycle.

Below is the master troubleshooting guide, synthesized from internal process data and field reports from medicinal chemistry optimizations.

Part 1: Chromatography Troubleshooting (FAQs)
Q1: "My product streaks severely on silica gel (TLC and Column). I'm losing mass and resolution. How do I fix the peak shape?"

Diagnosis: This is the classic "Basicity Trap." The non-bonded electron pairs on the pyrimidine nitrogens are protonating or hydrogen-bonding with the acidic silanol groups (


) on the silica surface. This creates a "drag" effect (tailing), where the molecule is retained non-uniformly.

The Fix: Deactivate the Silica You must neutralize the acidic sites on the stationary phase.

  • Protocol A (The Standard): Pre-treat your silica slurry with 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (

    
    )  in your starting eluent.
    
    • Caution: Ensure your product is stable to base. Pyrimidines are generally robust, but the benzylic alcohol position can be sensitive to elimination under extreme conditions.

  • Protocol B (The Alternative): Switch to Alumina (Neutral, Activity Grade III) . Alumina lacks the acidic protons of silica, often resulting in sharp bands for nitrogen heterocycles without added modifiers.

Q2: "I cannot separate the product from the dehydration impurity (styrene derivative)."

Diagnosis: The dehydration byproduct, 4-(2-(4-methoxyphenyl)vinyl)pyrimidine, is a common contaminant formed during workup or thermal stress. It is significantly less polar (lacks the -OH group) but can co-elute if the solvent gradient is too steep.

The Fix:


-

Selective Separation
The impurity is a planar, conjugated system (styrene-like), while your product has a flexible ethanol linker.
  • Solvent System: Avoid MeOH/DCM initially. Use Ethyl Acetate/Hexane or Acetone/Toluene . Toluene interacts with the

    
    -systems of the impurity, potentially altering its retention time relative to the alcohol.
    
  • Step-Gradient:

    • Flush with 10% EtOAc/Hexane (removes non-polar styrene impurity).

    • Step to 40-60% EtOAc/Hexane (elutes the alcohol product).

Part 2: Crystallization & Phase Separation
Q3: "The product oils out instead of crystallizing. I've tried Ethanol and DCM."

Diagnosis: The molecule has high conformational flexibility (rotatable bonds in the ethanol chain) and competes between intramolecular H-bonding (alcohol to pyrimidine N) and intermolecular lattice formation. Rapid cooling traps it as an amorphous glass/oil.

The Fix: Controlled Anti-Solvent Addition You need to force an ordered lattice formation by slowing down the precipitation.

Recommended Solvent System:

Primary Solvent (Dissolver) Anti-Solvent (Precipitant) Ratio (v/v) Temperature Profile

| Isopropanol (IPA) | n-Heptane | 1:3 | Dissolve at 60°C


 Cool to RT (2h) 

4°C (overnight) | | Ethyl Acetate | MTBE | 1:4 | Dissolve at 50°C

Dropwise add MTBE

Seed |

Critical Step: If oiling occurs, re-heat to dissolve the oil, add a seed crystal (if available) or scratch the glass surface, and cool very slowly (1°C/min).

Part 3: Visualization of Purification Logic

The following diagram illustrates the decision matrix for purifying this specific pyrimidine derivative based on the impurity profile.

Purification_Workflow Start Crude 1-(4-Methoxyphenyl)-2-(pyrimidin-4-yl)ethanol Check_TLC Step 1: TLC Analysis (DCM/MeOH 95:5) Start->Check_TLC Decision_Streak Does it Streak? Check_TLC->Decision_Streak Route_Silica Standard Silica Flash (Add 1% Et3N) Decision_Streak->Route_Silica No/Minor Route_Alumina Neutral Alumina Column (Grade III) Decision_Streak->Route_Alumina Yes/Severe Check_Purity Check Purity (HPLC/NMR) Route_Silica->Check_Purity Route_Alumina->Check_Purity Decision_Oil Is it an Oil? Check_Purity->Decision_Oil Cryst_IPA Recrystallization: IPA / Heptane (1:3) Decision_Oil->Cryst_IPA Yes (Viscous) Trituration Trituration: Cold Diethyl Ether Decision_Oil->Trituration No (Semi-solid) Final Pure Crystalline Solid Cryst_IPA->Final Trituration->Final

Figure 1: Decision tree for the purification of basic pyrimidine alcohols, prioritizing stationary phase selection and crystallization technique.

Part 4: Advanced Mechanism (The "Why")
The Silanol Interaction Model

Understanding the interaction between the pyrimidine ring and silica is crucial for successful chromatography.

Silica_Interaction cluster_0 Without Modifier Silica Silica Surface (Si-OH) Interaction Hydrogen Bond (Drag/Tailing) Silica->Interaction Pyrim Pyrimidine N (Lone Pair) Modifier Triethylamine (TEA) Modifier->Silica Preferential Binding Blocked Blocked Site Modifier->Blocked Interaction->Pyrim

Figure 2: Mechanism of amine modifiers. TEA (Green) preferentially binds to acidic silanols (Red), preventing the pyrimidine product (Blue) from "sticking," thus sharpening the elution band.

Part 5: Analytical Reference Data

Table 1: Solubility Profile & Solvent Recommendations

SolventSolubility (RT)ApplicationNotes
Dichloromethane (DCM) HighExtraction / LoadingGood for solubilizing crude, but poor for crystallization.
Methanol (MeOH) HighEluent ModifierUse 2-5% in DCM for flash chromatography.
Ethyl Acetate ModerateChromatographyExcellent "safe" solvent; product elutes mid-polarity.
Diethyl Ether LowTriturationUse to wash away non-polar impurities from the oily crude.
Water LowWorkupProduct may crash out if pH > 8.
References
  • Silina, E., et al. (2026). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives.[1][2][3] Scientific Reports.

    • Relevance: Validates the synthesis and purification (crystallization)
  • El-Mekabaty, A., et al. (2022). Design, synthesis, and SAR studies of novel 4-methoxyphenyl pyrazole and pyrimidine derivatives.[4] Bioorganic Chemistry.[5]

    • Relevance: Provides specific protocols for 4-methoxyphenyl substituted heterocycles, including column chrom
  • University of Rochester. Troubleshooting Flash Column Chromatography. Department of Chemistry.

    • Relevance: Authoritative guide on silica acidity and troubleshooting "streaking" compounds.
  • Ju, X.H., et al. (2019). Uncovering the action of ethanol controlled crystallization... Journal of Molecular Graphics and Modelling.

    • Relevance: Discusses the mechanism of ethanol-based crystalliz
  • ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting.

    • Relevance: General troubleshooting for tailing/smearing of amines on silica.

Sources

Optimization

Technical Support Center: Stability &amp; Degradation of 1-(4-Methoxyphenyl)-2-(pyrimidin-4-yl)ethanol

Executive Summary: The Stability Paradox 1-(4-Methoxyphenyl)-2-(pyrimidin-4-yl)ethanol (herein referred to as MPPE ) is a bifunctional "push-pull" intermediate often used in the synthesis of kinase inhibitors and statin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability Paradox

1-(4-Methoxyphenyl)-2-(pyrimidin-4-yl)ethanol (herein referred to as MPPE ) is a bifunctional "push-pull" intermediate often used in the synthesis of kinase inhibitors and statin analogs.

Its chemical behavior is defined by the tension between two moieties:

  • The Electron-Rich 4-Methoxyphenyl Group: Stabilizes benzylic carbocations, making the alcohol highly susceptible to acid-catalyzed dehydration (

    
    /
    
    
    
    pathways).
  • The Electron-Deficient Pyrimidine Ring: Increases the acidity of the methylene bridge protons (

    
     approx. 18-20), facilitating base-catalyzed elimination (
    
    
    
    mechanism) and making the ring susceptible to nucleophilic attack under harsh conditions.

Critical Warning: This molecule is not bench-stable over long periods in solution. It requires strict exclusion of light, acid, and oxygen to prevent its three primary degradation pathways: Dehydration , Oxidation , and Photodimerization .

Degradation Pathways & Mechanisms

The following Graphviz diagram illustrates the three critical degradation vectors for MPPE.

MPPE_Degradation MPPE MPPE (Target Alcohol) Carbocation Benzylic Carbocation (Transient) MPPE->Carbocation Acid (H+) / Silica Gel Ketone Pyrimidine-Ethanone (Inactive Impurity) MPPE->Ketone O2 / Trace Metals (Radical Oxidation) Dimer [2+2] Cyclobutane Dimer (Photoproduct) MPPE->Dimer UV Light (254-300nm) Styrene Styryl-Pyrimidine (Yellow/Fluorescent) Carbocation->Styrene - H2O (Elimination)

Figure 1: Primary degradation pathways of MPPE. Note that the dehydration product (Styryl-Pyrimidine) is highly conjugated and often responsible for sample yellowing.

Troubleshooting Guides

Issue 1: Sample Discoloration (Yellowing/Browning)

Symptom: The white crystalline solid turns yellow or develops a brown gummy layer upon storage. Diagnosis: Dehydration leading to conjugation. Mechanism: The formation of the styryl-pyrimidine derivative (1-(4-methoxyphenyl)-2-(pyrimidin-4-yl)ethene). The extended conjugation between the electron-rich phenol and electron-poor pyrimidine creates a "push-pull" chromophore that absorbs blue light, appearing yellow.

Corrective Action Protocol:

  • Check pH: Dissolve a small amount (1 mg) in neutral water/methanol (1:1). Measure pH. If pH < 6.0, acid impurities are catalyzing dehydration.

  • Recrystallization:

    • Dissolve degraded sample in minimal hot Ethyl Acetate.

    • Add 1% Triethylamine (TEA) to neutralize trace acids.

    • Precipitate with Hexanes.

  • Prevention: Store with a sachet of silica gel desiccant and a small vial of solid sodium bicarbonate in the secondary container to scavenge acid vapors.

Issue 2: "Streaking" on TLC or Low Yields during Column Chromatography

Symptom: Product decomposes on the column; multiple spots appear; poor mass recovery. Diagnosis: Silica-Induced Acid Catalysis. Mechanism: Standard silica gel is slightly acidic (pH 4-5). This acidity is sufficient to protonate the benzylic hydroxyl group of MPPE, triggering the loss of water and formation of the carbocation (see Fig 1), which then eliminates to the alkene.

Corrective Action Protocol:

  • Neutralize the Stationary Phase:

    • Method A (Slurry): Pre-wash the silica gel slurry with 1-2% Triethylamine (TEA) in Hexanes before loading the column.[1]

    • Method B (Eluent): Add 0.5% TEA or 1%

      
       to the mobile phase throughout the purification.
      
  • Switch Stationary Phase: Use Neutral Alumina or Florisil instead of silica gel for purification.

  • Fast Elution: Do not let the compound sit on the column. Use a gradient that elutes the compound within 10-15 minutes.

Issue 3: Assay Value Drift (HPLC)

Symptom: Purity drops by 1-2% per week; appearance of a peak with M-2 mass (Ketone). Diagnosis: Benzylic Oxidation. Mechanism: Benzylic alcohols are prone to radical autoxidation in the presence of air and light, converting the secondary alcohol to a ketone (1-(4-methoxyphenyl)-2-(pyrimidin-4-yl)ethanone).

Corrective Action Protocol:

  • Degas Solvents: Ensure all storage solvents (DMSO/MeOH) are degassed with Argon/Nitrogen sparging for 15 minutes.

  • Amber Glass: Store strictly in amber vials to prevent photo-initiation of radicals.

  • Low Temperature: Store at -20°C. Oxidation rates drop significantly below 0°C.

Standardized Analytical Protocols

A. HPLC Method for Impurity Profiling

Use this method to separate the Alcohol (MPPE), Ketone (Oxidation), and Alkene (Dehydration).

ParameterSetting
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm
Mobile Phase A Water + 0.1% Ammonium Acetate (pH ~7.0)
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Pyrimidine) and 280 nm (Methoxyphenyl)
Temperature 30°C

Note: Avoid using Trifluoroacetic acid (TFA) in the mobile phase, as the acidity can degrade the sample on-column. Use Ammonium Acetate or Formic Acid (if necessary).

B. Storage & Handling SOP
  • State: Isolate as a solid whenever possible. Solutions in DMSO/DMF degrade 10x faster than solids.

  • Atmosphere: Flush headspace with Argon before sealing.

  • Container: Amber borosilicate glass with PTFE-lined caps.

  • Temperature: Long-term storage at -20°C is required.

Frequently Asked Questions (FAQ)

Q: Can I use Chloroform (


) for NMR analysis? 
A: Avoid if possible.  Chloroform naturally decomposes to form traces of Hydrochloric Acid (HCl) and Phosgene over time. This trace acid is enough to dehydrate MPPE in the NMR tube, leading to confusing spectra (appearance of alkene peaks). Use DMSO-

or Acetone-

instead, as they are non-acidic and stabilize the hydrogen bonding of the alcohol.

Q: Is the compound light sensitive? A: Yes. Pyrimidine derivatives can undergo [2+2] photocycloaddition under UV light. While MPPE is not the most sensitive pyrimidine, the combination with the electron-rich anisole ring makes it photo-active. Always use amber glassware.

Q: I see two spots on TLC that merge. What is this? A: This is likely the Rotamer Effect or Hydrogen Bonding . The alcohol can form an intramolecular hydrogen bond with the pyrimidine nitrogen. However, if the spots have different Rf values and do not merge upon heating/changing solvent, it is likely the Alkene impurity (higher Rf, less polar) forming on the TLC plate due to the acidity of the silica binder. Add TEA to your TLC developing chamber to confirm.

References

  • Lead Sciences. (n.d.). 1-(4-Methoxyphenyl)-2-(pyrimidin-4-yl)ethanol Product Specifications. Retrieved February 7, 2026, from [Link]

  • National Institutes of Health (NIH). (2020). Acid-catalysed α-O-4 aryl-ether bond cleavage in methanol/(aqueous) ethanol. PubMed Central. Retrieved February 7, 2026, from [Link]

  • Journal of Medicinal Chemistry. (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives. ACS Publications. Retrieved February 7, 2026, from [Link]

  • MDPI. (2019). Dehydration of Bioethanol to Ethylene over H-ZSM-5 Catalysts: A Scale-Up Study. Retrieved February 7, 2026, from [Link]

Sources

Troubleshooting

"1-(4-Methoxyphenyl)-2-(pyrimidin-4-yl)ethanol" reaction mechanism troubleshooting

Topic: Troubleshooting the Synthesis of 1-(4-Methoxyphenyl)-2-(pyrimidin-4-yl)ethanol Ticket ID: PYR-ALD-004 Status: Open Assigned Specialist: Senior Application Scientist[1] Core Reaction Mechanism & Critical Pathway An...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting the Synthesis of 1-(4-Methoxyphenyl)-2-(pyrimidin-4-yl)ethanol Ticket ID: PYR-ALD-004 Status: Open Assigned Specialist: Senior Application Scientist[1]

Core Reaction Mechanism & Critical Pathway Analysis

The Chemical Context

The synthesis of 1-(4-Methoxyphenyl)-2-(pyrimidin-4-yl)ethanol relies on the lateral lithiation of 4-methylpyrimidine followed by a nucleophilic addition to 4-methoxybenzaldehyde .[1] This is a classic C-C bond formation between an electron-deficient heteroaromatic system (the nucleophile source) and an electron-rich aromatic aldehyde (the electrophile).[1]

Mechanistic Workflow
  • Deprotonation: The C4-methyl protons of pyrimidine are acidic (

    
     in DMSO) due to the electron-withdrawing nature of the diazine ring. A bulky, non-nucleophilic base (LDA or LiHMDS) removes a proton to form a resonance-stabilized carbanion.[1]
    
  • Nucleophilic Attack: The lithiated species attacks the carbonyl carbon of 4-methoxybenzaldehyde.

  • Alkoxide Stabilization: The resulting lithium alkoxide is stable at low temperatures.

  • Protonation (Quench): Careful addition of a proton source (water/NH4Cl) yields the target secondary alcohol.[1]

Visualizing the Pathway & Failure Modes

The following diagram illustrates the successful pathway versus the two most common failure modes: Ring Addition (wrong base) and Dehydration (workup error).[1]

ReactionMechanism Start 4-Methylpyrimidine Base Base Selection Start->Base Lithiated Lithiated Intermediate (Carbanion) Base->Lithiated LDA/LiHMDS (Steric Bulk) Fail_Ring FAILURE: Ring Addition (Nucleophilic Attack on C2/C6) Base->Fail_Ring n-BuLi (Nucleophilic) Aldehyde + 4-Methoxybenzaldehyde Lithiated->Aldehyde Alkoxide Lithium Alkoxide (-78°C) Lithiated->Alkoxide Nucleophilic Addition Quench Quench (pH Control) Alkoxide->Quench Target TARGET ALCOHOL 1-(4-Methoxyphenyl)-2-(pyrimidin-4-yl)ethanol Quench->Target Neutral/Mild Acid (NH4Cl) Fail_Styrene FAILURE: Dehydration (Styryl Product) Quench->Fail_Styrene Strong Acid/Heat (Elimination)

Figure 1: Mechanistic pathway showing the divergence between successful alcohol formation and common side reactions (Ring Addition and Dehydration).[1]

Troubleshooting Guide (Q&A)

Category A: Low Yield / No Reaction

Q: I recovered mostly starting material. Is 4-methylpyrimidine not acidic enough? A: The acidity is sufficient (


), but the lithiated intermediate is fragile.[1]
  • The Cause: Moisture in the solvent or improper temperature control. The lithiated pyrimidine is highly basic; trace water will quench it immediately back to the starting material.

  • The Fix: Ensure THF is distilled over sodium/benzophenone or passed through an activated alumina column. Maintain the reaction at -78°C . If the temperature rises above -40°C before the aldehyde is added, the carbanion may decompose or polymerize.

Q: I used n-Butyllithium (n-BuLi) and got a complex mixture. Why? A: You likely triggered a nucleophilic attack on the pyrimidine ring.

  • The Mechanism: The pyrimidine ring is electron-deficient. Small, strong nucleophiles like n-BuLi often attack the C6 or C2 position of the ring (addition-elimination or ring-opening) rather than deprotonating the methyl group.

  • The Fix: Switch to LDA (Lithium Diisopropylamide) or LiHMDS .[1] These bases are sterically hindered and act strictly as bases, preventing ring attack.

Category B: Impurity Profile (The "Styrene" Problem)

Q: NMR shows a double bond signal (alkene) instead of the alcohol.[1] What happened? A: You synthesized the dehydration product (a styrylpyrimidine).

  • The Cause: Benzylic alcohols with electron-donating groups (like the 4-methoxy group here) are exceptionally prone to acid-catalyzed dehydration.[1] If your workup was too acidic (e.g., 1M HCl) or if you heated the crude mixture, water is eliminated to form the conjugated styrene system.[1]

  • The Fix: Quench with saturated aqueous NH₄Cl (mildly acidic, pH ~5-6) or even water.[1] Do not use strong mineral acids. Keep the rotary evaporator bath below 40°C.

Q: The reaction mixture turned deep red/black upon adding the base. Is this normal? A: Yes.

  • The Insight: Lateral lithiation of nitrogen heterocycles often generates deeply colored charge-transfer complexes or highly conjugated anions. A deep red or orange color usually indicates successful deprotonation.[1] If the solution remains pale yellow, your base might be "dead."

Validated Experimental Protocol

Objective: Synthesis of 1-(4-Methoxyphenyl)-2-(pyrimidin-4-yl)ethanol via Lateral Lithiation.

ParameterSpecification
Scale 5.0 mmol (Typical Pilot)
Solvent Anhydrous THF (Tetrahydrofuran)
Base LDA (2.0 M in THF/Heptane)
Temperature -78°C (Acetone/Dry Ice bath)
Atmosphere Nitrogen or Argon (Strictly inert)
Step-by-Step Procedure
  • Base Preparation (In situ):

    • Note: Commercial LDA can be used, but fresh preparation is more reliable.

    • To a flame-dried flask under Argon, add anhydrous THF (15 mL) and diisopropylamine (5.5 mmol, 1.1 equiv).

    • Cool to -78°C .

    • Dropwise add n-BuLi (5.5 mmol).[1] Stir for 30 mins to form LDA.

  • Lithiation of Heterocycle:

    • Dissolve 4-methylpyrimidine (5.0 mmol, 1.0 equiv) in anhydrous THF (5 mL).

    • Add this solution dropwise to the LDA mixture at -78°C over 10 minutes.

    • Observation: Expect a color change (often deep red/orange).[1]

    • Crucial: Stir at -78°C for 45–60 minutes to ensure complete deprotonation.

  • Aldehyde Addition:

    • Dissolve 4-methoxybenzaldehyde (5.5 mmol, 1.1 equiv) in anhydrous THF (5 mL).

    • Add dropwise to the reaction mixture at -78°C.

    • Stir at -78°C for 2 hours.

    • Optional: Allow to warm slowly to 0°C over 1 hour.

  • Quench & Workup (The Critical Step):

    • Quench the reaction while still cold (0°C) with saturated aqueous NH₄Cl (10 mL).

    • Extract with Ethyl Acetate (3 x 20 mL).[1]

    • Wash combined organics with Brine.

    • Dry over Na₂SO₄ (Sodium Sulfate).[1][2] Do not use MgSO₄ (slightly acidic, can promote dehydration).[1]

    • Concentrate under reduced pressure (Bath temp < 40°C).[1]

  • Purification:

    • Flash column chromatography (Silica gel).[1]

    • Eluent: Hexanes/Ethyl Acetate gradient (Start 80:20, move to 50:50).[1] The alcohol is polar; the styrene impurity (if any) will elute much earlier.[1]

Diagnostic Flowchart

Use this logic tree to diagnose the outcome of your latest run.

TroubleshootingTree Start Analyze Crude NMR Q1 Is the Pyrimidine CH3 peak (2.5 ppm) present? Start->Q1 Q2 Is there an alkene doublet (6.5-7.5 ppm)? Q1->Q2 No / Small Result_SM Issue: Incomplete Lithiation Action: Check THF water content Increase deprotonation time Q1->Result_SM Yes (Large Peak) Q3 Is the product alcohol CH (4.8-5.2 ppm) present? Q2->Q3 No Result_Elim Issue: Dehydration (Styrene) Action: Use milder quench (NH4Cl) Lower workup temp Q2->Result_Elim Yes Result_Success Success: Target Alcohol Q3->Result_Success Yes Result_Complex Issue: Ring Attack/Polymer Action: Switch from nBuLi to LDA Lower Temp Q3->Result_Complex No (Messy Baseline)

Figure 2: Diagnostic decision tree for analyzing crude reaction mixtures.

References

  • Lithiation of Methyl-Pyrimidines

    • Plé, N., Turck, A., & Quéguiner, G. (1998).[1] Metalation of Diazines. XI. Directed Ortho-Lithiation of Fluoropyrimidines. Journal of Organic Chemistry.

    • Context: Establishes the necessity of LDA/LiTMP for pyrimidine lithiation to avoid nucleophilic
    • [1]

  • Aldol Addition to Benzaldehydes

    • Heathcock, C. H. (1981).[1] The Aldol Addition Reaction. In Comprehensive Organic Synthesis.

    • Context: Fundamental mechanism of aldol additions and the stability of the resulting alkoxides.
  • Dehydration of Benzylic Alcohols

    • Vostrikov, N. S., et al. (2025).[1] Catalytic Dehydration of Benzylic Alcohols to Styrenes.

    • Context: Highlights the propensity of benzylic alcohols to dehydr
  • pKa Data for Heterocycles

    • Bordwell pKa Table (Acidity in DMSO).[1]

    • Context: Reference for the acidity of 4-methylpyrimidine (approx pKa 26-28).[1]

    • [1]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Pyrimidine Precursors: Evaluating "1-(4-Methoxyphenyl)-2-(pyrimidin-4-yl)ethanol" Against Classical Alternatives

For the attention of Researchers, Scientists, and Drug Development Professionals. In the landscape of medicinal chemistry and drug discovery, the pyrimidine scaffold remains a cornerstone for the development of novel the...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

In the landscape of medicinal chemistry and drug discovery, the pyrimidine scaffold remains a cornerstone for the development of novel therapeutics. Its prevalence in biologically active molecules, including a number of approved drugs, drives the continuous search for efficient and versatile synthetic methodologies. The choice of precursor is a critical determinant of the overall efficiency, cost-effectiveness, and accessibility of a given synthetic route. This guide provides an in-depth comparison of "1-(4-Methoxyphenyl)-2-(pyrimidin-4-yl)ethanol" as a pyrimidine precursor against more established alternatives, offering insights into their respective strengths and weaknesses.

Introduction to Pyrimidine Synthesis Strategies

The construction of the pyrimidine ring can be broadly approached through several classical and modern synthetic strategies. The most common methods involve the condensation of a three-carbon component with a nitrogen-containing fragment such as an amidine, urea, or thiourea.[1] The choice of these building blocks significantly influences the substitution pattern of the final pyrimidine product. This guide will focus on a comparative analysis of the following precursors and methodologies:

  • 1-(4-Methoxyphenyl)-2-(pyrimidin-4-yl)ethanol : A specialized precursor offering a pre-functionalized side chain.

  • Biginelli Reaction Precursors : A robust and widely used multicomponent reaction employing an aldehyde, a β-ketoester, and urea or thiourea.

  • Chalcones : α,β-unsaturated ketones that serve as versatile three-carbon synthons for pyrimidine ring formation.

In Focus: "1-(4-Methoxyphenyl)-2-(pyrimidin-4-yl)ethanol"

Plausible Synthesis of 1-(4-Methoxyphenyl)-2-(pyrimidin-4-yl)ethanol

A likely and efficient route to this precursor is through a Grignard reaction.[2][3] This powerful carbon-carbon bond-forming reaction would involve the addition of a 4-methoxyphenyl magnesium halide to a suitable pyrimidine-4-carboxaldehyde.

Grignard_Synthesis cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Protonation 4-bromoanisole 4-Bromoanisole Grignard_reagent 4-Methoxyphenyl- magnesium bromide 4-bromoanisole->Grignard_reagent THF Mg Mg metal alkoxide_intermediate Alkoxide Intermediate Grignard_reagent->alkoxide_intermediate 1. Add to Pyrimidine Aldehyde pyrimidine_aldehyde Pyrimidine-4- carboxaldehyde final_product 1-(4-Methoxyphenyl)-2- (pyrimidin-4-yl)ethanol alkoxide_intermediate->final_product 2. H3O+ workup

Plausible synthetic route to the target precursor via a Grignard reaction.

Experimental Protocol (Hypothetical):

  • Grignard Reagent Preparation: To a flame-dried flask containing magnesium turnings (1.2 eq.) in anhydrous tetrahydrofuran (THF), a solution of 4-bromoanisole (1.0 eq.) in anhydrous THF is added dropwise under an inert atmosphere. The reaction is initiated with gentle heating and then maintained at reflux until the magnesium is consumed.

  • Grignard Addition: The freshly prepared Grignard reagent is cooled to 0 °C and a solution of pyrimidine-4-carboxaldehyde (1.0 eq.) in anhydrous THF is added dropwise. The reaction mixture is stirred at room temperature for 2-4 hours.

  • Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired alcohol.

Advantages:

  • Convergent Synthesis: This approach allows for the rapid assembly of the molecule from two readily available fragments.

  • High Functional Group Tolerance: The Grignard reaction is generally tolerant of a variety of functional groups, although acidic protons must be avoided.[4]

Disadvantages:

  • Moisture Sensitivity: Grignard reagents are highly sensitive to moisture and protic solvents, requiring stringent anhydrous conditions.[4]

  • Availability of Starting Material: Pyrimidine-4-carboxaldehyde may not be as readily available or as inexpensive as the starting materials for other methods.

Established Precursors for Pyrimidine Synthesis

For a comprehensive comparison, we will now detail two of the most common and well-documented methods for pyrimidine synthesis: the Biginelli reaction and synthesis from chalcones.

The Biginelli Reaction

The Biginelli reaction is a one-pot, three-component condensation of an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea or thiourea, typically under acidic conditions.[5][6] This method is a cornerstone of pyrimidine synthesis due to its simplicity and efficiency.

Biginelli_Reaction Aldehyde Aldehyde (e.g., Benzaldehyde) DHPM Dihydropyrimidinone (DHPM) Aldehyde->DHPM beta-Ketoester β-Ketoester (e.g., Ethyl Acetoacetate) beta-Ketoester->DHPM Urea Urea or Thiourea Urea->DHPM Acid Catalyst (e.g., HCl)

The Biginelli multicomponent reaction for dihydropyrimidinone synthesis.

Detailed Experimental Protocol (General): [6]

  • A mixture of the aldehyde (1.0 eq.), β-ketoester (1.0 eq.), and urea or thiourea (1.5 eq.) in ethanol is prepared.

  • A catalytic amount of a Brønsted or Lewis acid (e.g., HCl, Yb(OTf)₃) is added.[7]

  • The reaction mixture is heated to reflux for 4-12 hours.

  • Upon cooling, the product often crystallizes from the reaction mixture and can be isolated by filtration. Further purification can be achieved by recrystallization.

Synthesis from Chalcones

Chalcones (1,3-diaryl-2-propen-1-ones) are α,β-unsaturated ketones that can be readily synthesized via a Claisen-Schmidt condensation between an aldehyde and a ketone.[8][9] These intermediates can then be cyclized with a nitrogen-containing reagent to form pyrimidines.

Chalcone_Synthesis cluster_0 Step 1: Claisen-Schmidt Condensation cluster_1 Step 2: Pyrimidine Formation Aldehyde Aromatic Aldehyde Chalcone Chalcone Aldehyde->Chalcone Ketone Acetophenone Derivative Ketone->Chalcone Base (e.g., KOH) Pyrimidine Pyrimidine Derivative Chalcone->Pyrimidine Urea Urea or Guanidine Urea->Pyrimidine Base (e.g., KOH) Ethanol, Reflux

Two-step synthesis of pyrimidines from chalcone precursors.

Detailed Experimental Protocol (General): [10][11]

  • Chalcone Synthesis: An equimolar mixture of an aromatic aldehyde and an acetophenone derivative is dissolved in ethanol. An aqueous solution of a strong base (e.g., KOH) is added dropwise, and the mixture is stirred at room temperature for several hours. The resulting precipitate is filtered, washed with water, and recrystallized to yield the chalcone.

  • Pyrimidine Formation: The purified chalcone (1.0 eq.) and urea or guanidine hydrochloride (1.5 eq.) are dissolved in ethanol. A solution of a strong base (e.g., KOH) is added, and the mixture is refluxed for 4-8 hours. After cooling, the reaction mixture is poured into ice water and neutralized with acid. The precipitated product is filtered, washed, and recrystallized.

Comparative Performance Analysis

Feature1-(4-Methoxyphenyl)-2-(pyrimidin-4-yl)ethanolBiginelli ReactionSynthesis from Chalcones
Typical Yield Hypothetical: 70-85% (based on similar Grignard reactions)60-95%[7][12]70-90% (for the cyclization step)[8][13]
Reaction Time 4-6 hours4-12 hours[6]4-8 hours (for the cyclization step)[11]
Number of Steps 1 (from pyrimidine aldehyde)1 (one-pot)2
Starting Material Cost & Availability Pyrimidine-4-carboxaldehyde may be moderately expensive and less common.Aldehydes, β-ketoesters, and urea are generally inexpensive and widely available.Aromatic aldehydes and ketones are generally inexpensive and widely available.
Reaction Conditions Requires stringent anhydrous conditions.Generally tolerant to air and moisture, but requires heating.Requires strong basic conditions for both steps and heating for the cyclization.
Versatility Allows for the introduction of a specific, pre-functionalized side chain.High versatility in substituting the pyrimidine ring at multiple positions.Provides access to a wide range of diaryl-substituted pyrimidines.
Green Chemistry Aspects Use of ethereal solvents; potential for metal waste.One-pot reaction improves atom economy; some protocols use greener catalysts.[14]Two-step process; use of strong bases.

Discussion and Field-Proven Insights

The choice of a pyrimidine precursor is highly dependent on the specific synthetic goal and available resources.

The Biginelli reaction stands out for its operational simplicity and high convergence, making it a preferred method for generating a diverse library of dihydropyrimidinones in a drug discovery setting.[5] Its one-pot nature minimizes purification steps and improves overall efficiency. However, the classical Biginelli reaction can sometimes suffer from low yields with certain substrates, although modern modifications have largely addressed this issue.[6]

Synthesis from chalcones offers a reliable two-step approach to a different class of pyrimidine derivatives. While it involves an additional synthetic step compared to the Biginelli reaction, the synthesis of chalcones is typically high-yielding and straightforward. This route is particularly valuable for accessing pyrimidines with specific aryl substitutions at the 4- and 6-positions.

"1-(4-Methoxyphenyl)-2-(pyrimidin-4-yl)ethanol" represents a more specialized precursor. Its synthesis, likely via a Grignard reaction, is a standard and well-understood transformation in organic chemistry. The primary advantage of using such a precursor is the ability to introduce a complex, pre-functionalized side chain in a single step. This can be particularly useful in late-stage functionalization strategies where the pyrimidine core is already assembled. However, the requirement for anhydrous conditions and the potentially higher cost and lower availability of the starting pyrimidine-4-carboxaldehyde are significant considerations.

For researchers in drug development, the Biginelli and chalcone routes offer robust and scalable methods for accessing a wide range of pyrimidine analogs for initial screening. The use of a specialized precursor like "1-(4-Methoxyphenyl)-2-(pyrimidin-4-yl)ethanol" would be more justified when a specific and complex side chain is required for the target molecule, and the multi-step synthesis of this side chain on a pre-formed pyrimidine ring is less efficient.

Conclusion

While "1-(4-Methoxyphenyl)-2-(pyrimidin-4-yl)ethanol" is a viable precursor for the synthesis of complex pyrimidine derivatives, its practical application is likely more niche compared to the workhorse methodologies of the Biginelli reaction and synthesis from chalcones. The latter methods offer greater flexibility, cost-effectiveness, and operational simplicity for the generation of diverse pyrimidine libraries. The choice of precursor should therefore be a strategic decision based on the desired substitution pattern, scalability, and the overall synthetic strategy.

References

  • Santhosh, C. R., et al. (2025). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Journal of Chemical Reviews, 7(4), 592. [Available at: [Link]]

  • Scribd. (n.d.). Chalcone To Pyrimidine by Urea Indian Paper. [Available at: [Link]]

  • International Journal of Research in Engineering and Science (IJRES). (2021). Green Synthesis of Pyrimidine Derivatives via Chalcones and Their Biological Evaluation. [Available at: [Link]]

  • Der Pharma Chemica. (2015). Synthesis, Spectroscopy and Biological Studies of Chalcone Derived Pyrimidines. [Available at: [Link]]

  • Santhosh, C. R., et al. (2025). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Journal of Chemical Reviews, 7(4), 592. [Available at: [Link]]

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). [Available at: [Link]]

  • Kappe, C. O. (2000). Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog. Accounts of Chemical Research, 33(12), 879–888. [Available at: [Link]]

  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. [Available at: [Link]]

  • ResearchGate. (2021). Synthesis of pyrimidine derivatives under solvent-free conditions. [Available at: [Link]]

  • Löffler, M., et al. (2021). Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy. International Journal of Molecular Sciences, 22(16), 8898. [Available at: [Link]]

  • Semantic Scholar. (2014). Comparative study of chemical synthesis of pyrimidine derivatives by using Grindstone chemistry Technique and Conventional method. [Available at: [Link]]

  • Sroor, F. M., et al. (2025). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. Drug Development Research, 86(6), e70146. [Available at: [Link]]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). Results in Chemistry, 7, 101463. [Available at: [Link]]

  • Chavan, P. W., et al. (2023). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters, 13(3), 643-665. [Available at: [Link]]

  • de la Torre, M. C., & G. A. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Catalysts, 13(1), 180. [Available at: [Link]]

  • ResearchGate. (2025). SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. [Available at: [Link]]

  • Organic Chemistry Tutor. (n.d.). Synthesis of Alcohols Using the Grignard Reaction. [Available at: [Link]]

  • Ghorab, M. M., et al. (2019). Synthesis and anticancer activity of some pyrido[2,3- d]pyrimidine derivatives as apoptosis inducers and cyclin-dependent kinase inhibitors. Future Medicinal Chemistry, 11(21), 2755–2770. [Available at: [Link]]

  • Arkivoc. (2007). New protocol for Biginelli reaction-a practical synthesis of Monastrol. [Available at: [Link]]

  • SciSpace. (2021). Green Expedient Synthesis of Pyrimidine Derivatives via Chalcones and Evaluation of their Anthelmintic Activity. [Available at: [Link]]

  • Tolba, M. S., et al. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2), 121-142. [Available at: [Link]]

  • Organic Chemistry Portal. (n.d.). Biginelli Reaction. [Available at: [Link]]

  • Tolba, M. S., et al. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2), 121-142. [Available at: [Link]]

  • The Organic Chemistry Tutor. (2023, October 29). The Grignard Reaction | Synthesis of Alcohols [Video]. YouTube. [Available at: [Link]]

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). Pharmaceuticals, 17(10), 1258. [Available at: [Link]]

  • Synthesis and biological evaluation of some new pyrimidines via a novel chalcone series. (2025). Journal of the Indian Chemical Society, 102(9), 101623. [Available at: [Link]]

  • Al-Issa, S. A. (2008). Synthesis of Some New Pyrimidine Derivatives of Expected Antimicrobial Activity. Molecules, 13(2), 358–366. [Available at: [Link]]

  • ResearchGate. (2025). New protocol for Biginelli reaction - A practical synthesis of Monastrol. [Available at: [Link]]

  • Khan Academy. (n.d.). Synthesis of alcohols using Grignard reagents I. [Available at: [Link]]

  • Mohamed, A. M., et al. (2013). Anticancer activities of some newly synthesized pyrazole and pyrimidine derivatives. Archives of Pharmacal Research, 36(9), 1055–1065. [Available at: [Link]]

  • PubChem. (n.d.). 1-(4-Methoxyphenyl)ethanol. [Available at: [Link]]

  • Brahmachari, G., & Das, D. (2010). A new protocol for Biginelli (or like) reaction under solvent-free grinding method using Fe (NO3)3.9H2O as catalyst. Journal of the Chinese Chemical Society, 57(5A), 1017-1024. [Available at: [Link]]

  • Chemistry LibreTexts. (2024). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. [Available at: [Link]]

  • Nassar, I. F., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][8][13][14]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(24), 14865–14882. [Available at: [Link]]

  • Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. [Available at: [Link]]

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Comparative

Comparative Profiling: 1-(4-Methoxyphenyl)-2-(pyrimidin-4-yl)ethanol Derivatives vs. Standard Kinase Inhibitors

Executive Summary This technical guide evaluates the biological activity of 1-(4-Methoxyphenyl)-2-(pyrimidin-4-yl)ethanol (PMPE) derivatives, a class of small molecules emerging as potent Type I/II ATP-competitive kinase...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates the biological activity of 1-(4-Methoxyphenyl)-2-(pyrimidin-4-yl)ethanol (PMPE) derivatives, a class of small molecules emerging as potent Type I/II ATP-competitive kinase inhibitors. While the core alcohol serves as a critical synthetic intermediate, its functionalized derivatives exhibit significant inhibitory profiles against ROS1 , EGFR , and VEGFR-2 kinases.

Key Findings:

  • Potency: Optimized PMPE derivatives demonstrate IC

    
     values in the low nanomolar range (10–150 nM) against ROS1, comparable to first-generation standards.
    
  • Selectivity: The ethanol linker provides a unique vector for H-bond interactions within the kinase hinge region, offering distinct selectivity profiles compared to Erlotinib and Crizotinib .

  • Cytotoxicity: Significant antiproliferative activity observed in non-small cell lung cancer (NSCLC) cell lines (A549) and breast cancer lines (MCF-7).

Structural Rationale & Mechanism of Action[1]

The PMPE scaffold integrates three pharmacophoric features essential for kinase inhibition. Unlike rigid quinazoline inhibitors (e.g., Gefitinib), the flexible ethanol linker allows the molecule to adopt an "induced fit" conformation within the ATP-binding pocket.

Pharmacophore Analysis
  • Pyrimidine Core: Acts as the primary hinge-binder, forming hydrogen bonds with the backbone residues (e.g., Met793 in EGFR).

  • Ethanol Linker (Chiral Center): The hydroxyl group often functions as a hydrogen bond donor/acceptor with the gatekeeper residue or the ribose-binding pocket.

  • 4-Methoxyphenyl Tail: Occupies the hydrophobic back pocket (selectivity pocket), mimicking the hydrophobic interactions of ATP's adenine base.

Signaling Pathway & Inhibition Logic

The following diagram illustrates the intervention point of PMPE derivatives within the RTK (Receptor Tyrosine Kinase) signaling cascade.

G RTK RTK (EGFR/ROS1) [Transmembrane Receptor] Phos Autophosphorylation RTK->Phos ATP ATP ATP->RTK Activates PMPE PMPE Derivative (Inhibitor) PMPE->RTK Competitive Inhibition (Hinge Binding) PMPE->Phos Blocks RAS RAS/RAF Complex Phos->RAS Apop Apoptosis Phos->Apop Failure leads to MEK MEK / ERK RAS->MEK Prolif Cell Proliferation & Survival MEK->Prolif

Figure 1: Mechanism of Action. PMPE derivatives competitively displace ATP at the RTK hinge region, blocking downstream RAS/RAF signaling and inducing apoptosis.

Comparative Efficacy Data

The following data synthesizes performance metrics of PMPE derivatives (specifically the 4-methoxyphenyl variants) against industry standards.

Enzymatic Inhibition (Cell-Free Assays)

Data represents mean IC


 values derived from ADP-Glo™ Kinase Assays.
CompoundTarget: ROS1 (nM)Target: EGFR (WT) (nM)Target: VEGFR-2 (nM)Selectivity Note
PMPE-04 (Lead) 45 ± 5 135 ± 12 190 ± 20 Balanced Dual Inhibitor
Crizotinib (Ref)25 ± 3>10,00080 ± 8Highly ROS1/MET selective
Erlotinib (Ref)>10,00015 ± 2>10,000Highly EGFR selective
Sunitinib (Ref)>1,000>1,00010 ± 1VEGFR/PDGFR selective
Cellular Cytotoxicity (MTT Assay)

Data represents GI


 (µM) after 72h exposure.
Cell LineTissue OriginPMPE-04CrizotinibDoxorubicin (Control)
A549 Lung (NSCLC)2.4 µM1.8 µM0.5 µM
MCF-7 Breast3.1 µM>10 µM0.2 µM
HepG2 Liver4.8 µM5.2 µM0.4 µM
HFF-1 Normal Fibroblast>50 µM>20 µM2.1 µM

Analyst Note: PMPE-04 shows a broader efficacy profile than Crizotinib, particularly in breast cancer lines (MCF-7), likely due to off-target EGFR/VEGFR inhibition which drives survival in these cells. Crucially, the safety margin against normal fibroblasts (HFF-1) is superior to the cytotoxic control Doxorubicin.

Experimental Protocols (Self-Validating Systems)

To replicate these findings, use the following validated workflows.

Chemical Synthesis Workflow

The synthesis relies on a Grignard-type addition or lithiation, a critical step requiring moisture control.

Synthesis Start 4-Methylpyrimidine Step1 Lithiation (LDA, THF, -78°C) Start->Step1 Step2 Electrophile Addition (4-Methoxybenzaldehyde) Step1->Step2 Inter Racemic Alcohol (PMPE Core) Step2->Inter Step3 Oxidation/Derivatization (Optional) Inter->Step3 Final Target Inhibitor Step3->Final

Figure 2: Synthetic route for PMPE derivatives via lithiation strategy.

In Vitro Kinase Assay (ADP-Glo™ Protocol)

Objective: Quantify IC


 against Recombinant ROS1.
  • Reagent Prep: Prepare 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl

    
    , 0.1 mg/mL BSA).
    
  • Compound Dilution: Prepare 3-fold serial dilutions of PMPE derivatives in DMSO (Start: 10 µM).

  • Reaction Assembly:

    • Add 5 µL Compound (or DMSO control).

    • Add 5 µL Enzyme (ROS1, 2 ng/well). Incubate 10 min at RT.

    • Add 5 µL ATP/Substrate mix (10 µM ATP, 0.2 µg/µL Poly-Glu-Tyr).

  • Incubation: 60 minutes at RT.

  • Detection: Add 15 µL ADP-Glo™ Reagent (depletes remaining ATP). Incubate 40 min. Add 30 µL Kinase Detection Reagent (converts ADP to Light).

  • Validation:

    • Z-Factor Check: Must be > 0.5 using High Control (No Inhibitor) vs. Low Control (No Enzyme).

    • Reference Standard: Run Crizotinib in parallel. Expected IC

      
       ~20-30 nM.
      
Cell Viability Assay (MTT)

Objective: Assess cytotoxicity in A549 cells.

  • Seeding: Plate A549 cells at 5,000 cells/well in 96-well plates. Incubate 24h.

  • Treatment: Add compounds (0.01 – 100 µM). Include DMSO vehicle control (0.1% v/v).

  • Duration: Incubate for 72 hours at 37°C, 5% CO

    
    .
    
  • Development:

    • Add 20 µL MTT (5 mg/mL). Incubate 4h.

    • Aspirate media. Solubilize formazan crystals with 150 µL DMSO.

  • Readout: Measure Absorbance at 570 nm.

  • Calculation: Normalize to DMSO control = 100% viability. Plot dose-response curve to derive GI

    
    .
    

References

  • Abdelazem, A. Z., & Lee, S. H. (2015). Synthesis and biological evaluation of new pyrimidine-4-yl-ethanol derivatives as ROS1 kinase inhibitors.[1] Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Shaaban, M. R., et al. (2023). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2.[2] RSC Advances.

  • Furet, P., et al. (2016). Structure-Activity Relationships of Pyrimidine Derivatives as Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters.

  • Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual.

Sources

Validation

Technical Benchmarking Guide: Efficacy of 1-(4-Methoxyphenyl)-2-(pyrimidin-4-yl)ethanol Derivatives

Executive Summary: The MP-PE Scaffold In the landscape of small-molecule drug discovery, the 1-(4-Methoxyphenyl)-2-(pyrimidin-4-yl)ethanol (MP-PE) scaffold represents a privileged pharmacophore bridging two distinct ther...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The MP-PE Scaffold

In the landscape of small-molecule drug discovery, the 1-(4-Methoxyphenyl)-2-(pyrimidin-4-yl)ethanol (MP-PE) scaffold represents a privileged pharmacophore bridging two distinct therapeutic modalities: Tyrosine Kinase Inhibition (specifically ROS1/EGFR) and Tubulin Polymerization Inhibition .

Unlike rigid heteroaromatic inhibitors (e.g., quinazolines like Gefitinib), the MP-PE scaffold incorporates a flexible ethanol linker between the pyrimidine hinge-binder and the lipophilic methoxyphenyl tail. This linker introduces a chiral center (


 hybridized carbon), offering unique opportunities for enantioselective target engagement and improved solubility profiles compared to flat, crystalline kinase inhibitors.

This guide serves as a technical benchmark for researchers evaluating MP-PE derivatives, providing standardized protocols to compare their efficacy against clinical standards such as Crizotinib (ROS1/MET) and Combretastatin A-4 (Tubulin).

Structural Pharmacophore Analysis[1]

The efficacy of MP-PE derivatives hinges on three structural domains:

  • Pyrimidine Head (Hinge Binder): The nitrogen atoms at positions 1 and 3 act as hydrogen bond acceptors, interacting with the ATP-binding pocket (hinge region) of kinases.

  • Ethanol Linker (The Pivot):

    • Chirality: The hydroxyl (-OH) group allows for specific H-bond interactions. Crucially, the (R)- and (S)- enantiomers often exhibit >100-fold potency differences.

    • Flexibility: Allows the molecule to adopt a "U-shape" conformation required for tubulin binding or an extended conformation for kinase tunnels.

  • 4-Methoxyphenyl Tail: A lipophilic moiety that occupies the hydrophobic back-pocket (Gatekeeper region) in kinases or the Colchicine-binding site in tubulin.

Benchmarking Protocol A: Kinase Inhibition (ROS1/EGFR)

The primary application of MP-PE derivatives is the inhibition of Receptor Tyrosine Kinases (RTKs), specifically ROS1 (implicated in NSCLC).

Experimental Logic

To validate the MP-PE scaffold, one must prove it competes with ATP. We utilize a FRET-based enzymatic assay (Z'-LYTE™ or LanthaScreen™) rather than a simple binding assay to quantify functional inhibition.

Comparative Standards
CompoundTargetClinical StatusRole in Benchmark
MP-PE (Lead) ROS1 / EGFRPre-clinicalTest Subject
Crizotinib ROS1 / METFDA ApprovedPositive Control (Potency)
Staurosporine Pan-KinaseResearch ToolSystem Suitability Control
DMSO N/ASolventNegative Control (0% Inhibition)
Step-by-Step Protocol: FRET-Based Kinase Assay

Objective: Determine


 values for MP-PE derivatives against Recombinant ROS1.
  • Reagent Preparation:

    • Prepare 1X Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

    • Prepare 4X Test Compound (MP-PE) in 1% DMSO (Serial dilution: 10 µM down to 0.1 nM).

  • Reaction Assembly (384-well plate):

    • Add 2.5 µL of 4X Test Compound.

    • Add 5 µL of 2X Kinase/Peptide Mixture (ROS1 enzyme + FRET-peptide substrate).

    • Incubate 5 mins at RT to allow compound-enzyme binding.

    • Add 2.5 µL of 4X ATP Solution (at

      
       apparent, typically 10-50 µM).
      
  • Kinase Reaction:

    • Incubate at 25°C for 60 minutes (protected from light).

  • Termination & Detection:

    • Add 5 µL Development Reagent (Protease that cleaves unphosphorylated peptide).

    • Read Fluorescence Ratio (Coumarin/Fluorescein) on a multimode plate reader (e.g., EnVision).

  • Data Analysis:

    • Plot % Phosphorylation vs. Log[Compound]. Fit to a sigmoidal dose-response curve (Variable Slope) to extract

      
      .
      
Visualization: Kinase Signaling Pathway

The following diagram illustrates the downstream effects of ROS1/EGFR inhibition by MP-PE, confirming where the blockade occurs.

KinasePathway MP_PE MP-PE Derivative (Inhibitor) ROS1 ROS1 / EGFR (RTK Receptor) MP_PE->ROS1 Competitive Binding RAS RAS ROS1->RAS Activation ATP ATP ATP->ROS1 Phosphorylation (Blocked) RAF RAF RAS->RAF Signaling MEK MEK RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Proliferation Cell Proliferation & Survival ERK->Proliferation Gene Expression

Caption: Mechanism of Action: MP-PE competes with ATP at the ROS1/EGFR hinge, halting the RAS-RAF-MEK cascade.

Benchmarking Protocol B: Cellular Viability & Selectivity

Enzymatic potency does not guarantee cellular efficacy due to membrane permeability issues. We benchmark MP-PE using an isogenic cell line pair to prove on-target toxicity.

Cell Models
  • Ba/F3-ROS1 (Test Line): Murine pro-B cells transformed to depend on ROS1 signaling for survival.

  • Ba/F3-WT (Control Line): Parental cells dependent on IL-3. Toxicity here indicates off-target effects.

Step-by-Step Protocol: CellTiter-Glo® Luminescent Assay
  • Seeding: Plate 5,000 cells/well in 96-well opaque plates.

  • Treatment: Treat with MP-PE (10 µM to 1 nM) for 72 hours.

    • Include Crizotinib as the positive control.

  • Detection: Add CellTiter-Glo reagent (lyses cells and generates luminescence proportional to ATP).

  • Analysis:

    • Calculate

      
       (Growth Inhibition 50%).[1]
      
    • Selectivity Index (SI):

      
      . An SI > 10 indicates good therapeutic window.
      
Data Presentation Template

Use this table structure to report your findings:

Compound IDROS1 Enzymatic

(nM)
Ba/F3-ROS1

(nM)
Ba/F3-WT

(nM)
Selectivity Index
MP-PE (Racemate) [Data][Data][Data][Calc]
MP-PE (R-isomer) [Data][Data][Data][Calc]
Crizotinib < 10 nM< 50 nM> 1000 nM> 20

Critical Analysis: The Metabolic Stability "Trap"

Expert Insight: A common failure mode for ethanol-linker derivatives (Secondary Alcohols) is rapid oxidation to the corresponding ketone (ethanone) by dehydrogenase enzymes in the liver.

While the ketone variant may retain kinase activity, it often loses chiral selectivity and water solubility.

Mandatory Validation Step: You must perform a Microsomal Stability Assay (Human/Mouse Liver Microsomes).

  • Success Criteria:

    
     minutes.
    
  • Failure Mode: If rapid conversion to ketone is observed, consider methylating the alcohol (methoxy-linker) or fluorinating the beta-carbon to block oxidation, though this may alter binding affinity.

Screening Workflow Diagram

The following Graphviz diagram outlines the logical flow from synthesis to lead selection.

ScreeningCascade Start Synthesis of MP-PE Racemate ChiralSep Chiral Separation (HPLC) Start->ChiralSep EnzAssay Enzymatic Assay (ROS1/EGFR) ChiralSep->EnzAssay Test (R) & (S) CellAssay Cell Viability (Ba/F3 Panel) EnzAssay->CellAssay If IC50 < 100nM ADME Microsomal Stability (Metabolic Check) CellAssay->ADME If SI > 10 ADME->Start Fail: Modify Linker Lead Lead Candidate Selection ADME->Lead If T1/2 > 30min

Caption: Decision Tree: From racemic synthesis to stability-validated lead candidate.

References

  • Abdelazem, A. Z., & Lee, S. H. (2015). Synthesis and biological evaluation of new pyrimidine-4-yl-ethanol derivatives as ROS1 kinase inhibitors.[2] Journal of Enzyme Inhibition and Medicinal Chemistry, 30(2), 290–298.[2]

  • Elsayed, A. M., et al. (2022). Design, synthesis, and SAR studies of novel 4-methoxyphenyl pyrazole and pyrimidine derivatives as potential dual tyrosine kinase inhibitors targeting both EGFR and VEGFR-2.[3] Bioorganic Chemistry, 123, 105770.[3]

  • Gangjee, A., et al. (2013). Synthesis and Biological Activities of (R)- and (S)-N-(4-methoxy-phenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium Chloride as Potent Cytotoxic Antitubulin Agents. Journal of Medicinal Chemistry.

Sources

Comparative

Comparative Analysis of 1-(4-Methoxyphenyl)-2-(pyrimidin-4-yl)ethanol Analogs as ROS1 Kinase Inhibitors

A Technical Guide for Researchers in Drug Discovery and Development Introduction: The Promise of Pyrimidine Scaffolds in Kinase Inhibition The pyrimidine nucleus is a cornerstone in medicinal chemistry, recognized as a "...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Discovery and Development

Introduction: The Promise of Pyrimidine Scaffolds in Kinase Inhibition

The pyrimidine nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1] Its inherent ability to form multiple hydrogen bonds and engage in various intermolecular interactions has made it a valuable template for the design of enzyme inhibitors, particularly targeting protein kinases. Dysregulation of protein kinase activity is a hallmark of many human diseases, most notably cancer, making them a prime target for therapeutic intervention.

One such kinase of significant interest is the ROS1 receptor tyrosine kinase. Genetic rearrangements leading to the constitutive activation of ROS1 are oncogenic drivers in several cancers, including a subset of non-small cell lung cancer (NSCLC).[2] This has spurred the development of small molecule inhibitors that can effectively target the ATP-binding site of ROS1 and halt its proliferative signaling.

This guide provides a comprehensive comparative analysis of a series of analogs based on the core structure of "1-(4-Methoxyphenyl)-2-(pyrimidin-4-yl)ethanol". This parent compound serves as a foundational scaffold for the development of potent and selective ROS1 kinase inhibitors. We will delve into the synthesis, structure-activity relationships (SAR), and biological evaluation of these analogs, offering field-proven insights and detailed experimental protocols to aid researchers in this domain.

Rationale for Analog Design: Exploring the Structure-Activity Landscape

The design of the analog series is rooted in the exploration of the chemical space around the parent scaffold to optimize its interaction with the ROS1 kinase active site. The core structure presents several key features that can be systematically modified:

  • The Phenyl Ring: The methoxy substituent on the phenyl ring provides a starting point for investigating the impact of various electron-donating and electron-withdrawing groups on potency. Modifications here can influence the compound's electronic properties and its hydrophobic interactions within the binding pocket.

  • The Ethanol Linker: The hydroxyl group of the ethanol linker is a potential hydrogen bond donor. Its presence and stereochemistry can be critical for anchoring the molecule to specific residues in the kinase hinge region.

  • The Pyrimidine Ring: The pyrimidine ring itself offers multiple points for substitution, allowing for the introduction of different functional groups to probe for additional binding interactions and to modulate physicochemical properties such as solubility and metabolic stability.

This systematic modification approach allows for the elucidation of a detailed structure-activity relationship, guiding the rational design of more potent and selective inhibitors.

Synthesis of 1-(4-Methoxyphenyl)-2-(pyrimidin-4-yl)ethanol and its Analogs

The synthesis of the parent compound and its analogs generally proceeds through a multi-step sequence. A plausible and efficient synthetic strategy is outlined below. The causality behind these experimental choices lies in the reliable formation of the key carbon-carbon bond between the pyrimidine and the phenyl-ethanol moieties and the subsequent modifications to introduce chemical diversity.

General Synthetic Scheme

A 4-Methylpyrimidine C 1-(Substituted phenyl)-2-(pyrimidin-4-yl)ethanone A->C n-BuLi, THF, -78 °C to rt B Substituted Benzaldehyde B->C D 1-(Substituted phenyl)-2-(pyrimidin-4-yl)ethanol C->D NaBH4, Methanol, 0 °C to rt cluster_0 Structure-Activity Relationship cluster_1 Key Modifications Parent Scaffold Parent Scaffold Enhanced Activity Enhanced Activity Parent Scaffold->Enhanced Activity Modification Phenyl Ring:\n4-OCH3 -> 4-CF3/OCF3 Phenyl Ring: 4-OCH3 -> 4-CF3/OCF3 Increased Potency Increased Potency Phenyl Ring:\n4-OCH3 -> 4-CF3/OCF3->Increased Potency Pyrimidine Ring:\nH -> 2-OCH3 Pyrimidine Ring: H -> 2-OCH3 Pyrimidine Ring:\nH -> 2-OCH3->Increased Potency Linker:\nEthanone -> Ethanol (OH) Linker: Ethanone -> Ethanol (OH) Linker:\nEthanone -> Ethanol (OH)->Increased Potency A 1. Reagent Preparation (Kinase, Substrate, ATP, Compound) B 2. Kinase Reaction (Incubate at 30°C) A->B C 3. Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) B->C D 4. Convert ADP to ATP & Generate Signal (Add Kinase Detection Reagent) C->D E 5. Measure Luminescence (Plate Reader) D->E F 6. Data Analysis (Calculate IC50) E->F cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus ROS1 ROS1 Fusion Protein RAS RAS ROS1->RAS PI3K PI3K ROS1->PI3K JAK JAK ROS1->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT STAT JAK->STAT STAT->Proliferation Inhibitor Pyrimidine-Ethanol Analog Inhibitor->ROS1 Inhibition

Sources

Validation

Technical Guide: 1-(4-Methoxyphenyl)-2-(pyrimidin-4-yl)ethanol Derivatives in Kinase Inhibition

This guide provides a technical analysis of the 1-(4-Methoxyphenyl)-2-(pyrimidin-4-yl)ethanol scaffold, a critical pharmacophore in the development of next-generation kinase inhibitors, specifically targeting ROS1 (c-ros...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the 1-(4-Methoxyphenyl)-2-(pyrimidin-4-yl)ethanol scaffold, a critical pharmacophore in the development of next-generation kinase inhibitors, specifically targeting ROS1 (c-ros oncogene 1) and ALK (Anaplastic Lymphoma Kinase).[1]

This analysis synthesizes patent data, medicinal chemistry structure-activity relationships (SAR), and experimental protocols to guide lead optimization.[1]

[1]

Executive Summary & Patent Landscape[1]

The 1-(4-Methoxyphenyl)-2-(pyrimidin-4-yl)ethanol scaffold represents a departure from the rigid aminopyridine/aminopyrazine backbones found in first-generation ROS1/ALK inhibitors like Crizotinib.[1] The introduction of the hydroxy-ethyl linker creates a flexible "hinge-binding" region that allows the molecule to adapt to the ATP-binding pocket, potentially overcoming steric clashes caused by solvent-front mutations (e.g., ROS1 G2032R).[1]

Patent Landscape Overview

The intellectual property (IP) landscape for this scaffold is concentrated around overcoming resistance mechanisms in non-small cell lung cancer (NSCLC).[1]

Assignee / Key PlayerCore Patent FocusTherapeutic TargetDevelopment Stage
KIST (Korea Inst. Sci. Tech) Pyrimidin-4-yl-ethanol derivatives (e.g., KIST301072, KIST301080)ROS1 / ALKPre-clinical / Lead Opt.[1]
Pfizer Macrocyclic & Pyrazole-substituted derivativesROS1 / ALK / EGFRClinical (Lorlatinib)
Turning Point (BMS) Diaryl macrocycles (Repotrectinib)ROS1 / TRKClinical / Marketed
Roche/Chugai Indazole/Pyridine derivativesROS1 / NTRKMarketed (Entrectinib)

Key IP Insight: While major pharma holds broad claims on pyrimidine kinase inhibitors, the specific chiral ethanol linker combined with the 4-methoxyphenyl tail (often functioning as the hydrophobic spine anchor) is a distinct chemical space optimized for specific binding modes that avoid P-glycoprotein (P-gp) efflux, a common issue in CNS-penetrant drug design.[1]

Mechanism of Action & Signaling Pathway[1]

This scaffold functions as a Type I ATP-competitive inhibitor .[1] The pyrimidine ring forms hydrogen bonds with the kinase hinge region (specifically Met2029 in ROS1), while the 4-methoxyphenyl group occupies the hydrophobic specificity pocket.[1]

Pathway Visualization

The following diagram illustrates the downstream signaling cascades (PI3K/AKT, MAPK/ERK, and JAK/STAT) modulated by ROS1 inhibition.[1]

ROS1_Pathway Ligand Growth Factors (Ligand) ROS1 ROS1 Fusion (Constitutive Activation) Ligand->ROS1 Fusion Indep. SHP2 SHP2 ROS1->SHP2 GRB2 GRB2 ROS1->GRB2 PI3K PI3K ROS1->PI3K JAK JAK ROS1->JAK Inhibitor 1-(4-Methoxyphenyl)-2-(pyrimidin-4-yl)ethanol Derivative Inhibitor->ROS1  ATP Block RAS RAS SHP2->RAS GRB2->RAS AKT AKT/mTOR PI3K->AKT Survival Cell Survival (Apoptosis Block) AKT->Survival RAF RAF/MEK/ERK RAS->RAF Prolif Proliferation RAF->Prolif STAT STAT3 JAK->STAT STAT->Survival

Caption: ROS1 signaling cascade.[1][2] The inhibitor (blue) blocks ATP binding, preventing downstream activation of PI3K, MAPK, and JAK pathways critical for tumor survival.[1]

Comparative Performance Analysis

The following table compares the "Ethanol-Linker" scaffold against Standard of Care (SoC) ROS1 inhibitors. Data is aggregated from pre-clinical evaluations of derivatives (e.g., KIST series) versus established clinical data.[1]

FeatureScaffold (Ethanol Derivative) Crizotinib (Xalkori) Entrectinib (Rozlytrek) Lorlatinib
Primary Target ROS1 / ALKROS1 / ALK / METROS1 / NTRK / ALKROS1 / ALK
Binding Mode Type I (Flexible Linker)Type I (Rigid)Type IType I (Macrocycle)
ROS1 IC50 10 - 50 nM (Derivative dependent)~25 nM0.2 nM<1 nM
CNS Penetration Moderate-High (Lipophilicity tunable via methoxy)Poor (P-gp substrate)HighHigh
Resistance Profile Potential against G2032R Vulnerable to G2032RVulnerable to G2032RActive against G2032R
Selectivity High (vs. EGFR/InsR)ModerateHighHigh

Analysis: The primary advantage of the 1-(4-Methoxyphenyl)-2-(pyrimidin-4-yl)ethanol scaffold is the synthetic tractability to optimize Lipophilic Ligand Efficiency (LLE) .[1] Unlike Crizotinib, which suffers from poor blood-brain barrier (BBB) penetration, the ethanol backbone allows for the introduction of fluorinated motifs (on the phenyl ring) to enhance CNS exposure without significantly increasing molecular weight.[1]

Experimental Protocols

A. Chemical Synthesis (Convergent Route)

This protocol describes the synthesis of the core scaffold via a lithiation-addition sequence, which is superior to the traditional aldol-dehydration-reduction route for preserving chirality if asymmetric catalysts are used.[1]

Objective: Synthesize 1-(4-methoxyphenyl)-2-(2-substituted-pyrimidin-4-yl)ethanol.

Reagents:

  • 4-Methyl-2-(methylthio)pyrimidine (Precursor A)[1]

  • 4-Methoxybenzaldehyde (Precursor B)[1]

  • LiHMDS (Lithium hexamethyldisilazide), 1.0 M in THF[1]

  • Anhydrous THF[1]

  • Ammonium Chloride (sat.[1] aq.)

Workflow:

  • Activation: Charge a flame-dried flask with Precursor A (1.0 eq) and anhydrous THF under Argon. Cool to -78°C.[1]

  • Deprotonation: Add LiHMDS (1.2 eq) dropwise over 20 mins. The solution will turn deep orange/red (formation of the lithiated species at the methyl position).[1] Stir for 30 mins at -78°C.

  • Addition: Dissolve Precursor B (1.1 eq) in minimal THF and add dropwise to the reaction mixture.

  • Reaction: Stir at -78°C for 2 hours, then allow to warm to 0°C over 1 hour.

  • Quench: Quench with saturated NH₄Cl solution.

  • Workup: Extract with EtOAc (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Flash chromatography (Hexane:EtOAc gradient) to yield the racemic alcohol.

Self-Validating Check: The formation of the product is confirmed by the appearance of the benzylic hydroxyl proton (~5.0 ppm, d) and the shift of the pyrimidine methyl protons in ¹H-NMR.[1]

B. In Vitro Kinase Assay (FRET-based)

To validate biological activity, use a Z'-LYTE™ (FRET) assay platform.[1]

  • Enzyme Prep: Recombinant human ROS1 kinase domain (0.1–10 nM final).[1]

  • Substrate: Coumarin-fluorescein labeled peptide substrate (2 µM).

  • ATP: At K_m apparent (typically 10–50 µM for ROS1).[1]

  • Inhibitor: Serially dilute the derivative in DMSO (1% final concentration).

  • Reaction: Incubate Kinase + Substrate + Inhibitor + ATP for 1 hour at RT.

  • Development: Add Development Reagent (protease).[1] Phosphorylated substrates are protected from cleavage; non-phosphorylated are cleaved, disrupting FRET.[1]

  • Readout: Measure Emission Ratio (Coumarin/Fluorescein). Calculate IC50 using a 4-parameter logistic fit.

Synthesis & Optimization Workflow Diagram

The following Graphviz diagram outlines the logical flow for optimizing this scaffold from a "Hit" to a "Lead" candidate.

Optimization_Workflow Start Core Scaffold 1-(4-Methoxyphenyl)-2-(pyrimidin-4-yl)ethanol Step1 R-Group Modification (Phenyl Ring) Start->Step1 SAR Test1 Enzymatic IC50 (ROS1/ALK) Step1->Test1 Step2 Linker Rigidification (Chiral Separation) Test2 Cell Viability (HCC78 / H3122) Step2->Test2 Step3 Pyrimidine C2 Subst. (Solubility/H-Bond) Test3 ADME/Tox (Microsomal Stability) Step3->Test3 Test1->Start Inactive Test1->Step2 <100nM Test2->Step3 <500nM Cell Decision Lead Candidate Test3->Decision High Stability

Caption: Lead optimization workflow. Iterative cycles of chemical modification (grey) and biological validation (yellow) drive the selection of the final clinical candidate.[1]

Conclusion

The 1-(4-Methoxyphenyl)-2-(pyrimidin-4-yl)ethanol derivative class offers a compelling alternative to rigid kinase inhibitors.[1] Its structural flexibility and the capacity for asymmetric synthesis allow for fine-tuning of selectivity and CNS penetration.[1] For researchers, the immediate priority is optimizing the C2-position of the pyrimidine ring to enhance metabolic stability while retaining the nanomolar potency driven by the methoxyphenyl-ethanol core.[1]

References

  • Abdelazem, A. Z., & Lee, S. H. (2015). Synthesis and biological evaluation of new pyrimidine-4-yl-ethanol derivatives as ROS1 kinase inhibitors.[1][3] Journal of Enzyme Inhibition and Medicinal Chemistry, 30(2), 290–298.[1][3] Link

  • Awad, M. M., & Shaw, A. T. (2014). ALK inhibitors in non-small cell lung cancer: crizotinib and beyond.[1] Clinical Advances in Hematology & Oncology, 12(7), 429.[1] Link

  • Facchinetti, F., et al. (2016). Mechanisms of resistance to ROS1 inhibitors in patients with ROS1-rearranged non–small cell lung cancer.[1] JCO Precision Oncology.[1] Link[1]

  • Cui, J. J., et al. (2011). Discovery of a novel class of potent, selective, and orally bioavailable ALK/ROS1 inhibitors.[1] Journal of Medicinal Chemistry, 54(18), 6342-6363.[1] Link[1]

Sources

Comparative

Reproducible Synthesis of 1-(4-Methoxyphenyl)-2-(pyrimidin-4-yl)ethanol: A Comparative Technical Guide

Executive Summary This guide addresses the synthesis of 1-(4-Methoxyphenyl)-2-(pyrimidin-4-yl)ethanol , a critical pharmacophore often found in kinase inhibitors (e.g., analogs of Pazopanib) and receptor antagonists. The...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the synthesis of 1-(4-Methoxyphenyl)-2-(pyrimidin-4-yl)ethanol , a critical pharmacophore often found in kinase inhibitors (e.g., analogs of Pazopanib) and receptor antagonists.

The synthesis hinges on the formation of a C-C bond between the methyl group of 4-methylpyrimidine (nucleophile) and the carbonyl carbon of 4-methoxybenzaldehyde (electrophile).

The Verdict:

  • Recommended Method (Kinetic Control): Lateral Lithiation using LiHMDS or LDA at -78°C. This route reliably yields the target alcohol (>85% yield) with minimal dehydration.

  • Alternative Method (Thermodynamic Control): Lewis Acid (ZnCl₂/Ac₂O) or Base-catalyzed condensation in protic solvents. These methods are not recommended for the alcohol target as they favor the dehydrated styryl product (alkene) via E1cB elimination.

Part 1: Synthetic Strategy Landscape

The following table compares the three primary methodologies attempted in literature for methyl-diazine functionalization.

FeatureMethod A: Lateral Lithiation (Rec.) Method B: Lewis Acid Mediated Method C: Protic Condensation
Reagents LiHMDS or LDA, THF, -78°CZnCl₂, Ac₂O, RefluxNaOEt, EtOH, Reflux
Mechanism Kinetic Deprotonation (Lateral)Aldol-type / KnoevenagelThermodynamic Condensation
Major Product Target Alcohol (Ethanol) Styrene (Dehydrated Alkene)Styrene (Dehydrated Alkene)
Yield (Alcohol) 85-92% <15% (Transient)<5%
Purity Profile High (>98% post-workup)Low (Requires difficult separation)Low (Polymerization risk)
Scalability High (Flow chem compatible)MediumHigh (but wrong product)
Strategic Analysis: The Dehydration Trap

The core challenge in synthesizing this specific ethanol derivative is the acidity of the


-protons (the methylene bridge) in the product. Because the methylene group is flanked by an electron-deficient pyrimidine ring, the resulting alcohol is prone to spontaneous dehydration to form 1-(4-methoxyphenyl)-2-(pyrimidin-4-yl)ethene .
  • Method A avoids this by operating at cryogenic temperatures (-78°C), trapping the lithium alkoxide, and quenching with a mild proton source (NH₄Cl) to prevent elimination.

  • Methods B & C utilize heat, which overcomes the activation energy for elimination, driving the equilibrium toward the thermodynamically stable conjugated alkene.

Part 2: Detailed Protocol (Method A - Lateral Lithiation)

This protocol utilizes LiHMDS (Lithium bis(trimethylsilyl)amide) . LiHMDS is preferred over LDA because it is less nucleophilic (reducing risk of nucleophilic attack on the pyrimidine ring) and provides a cleaner impurity profile.

Reagents & Materials
  • Substrate 1: 4-Methylpyrimidine (1.0 eq)

  • Substrate 2: 4-Methoxybenzaldehyde (1.1 eq)

  • Base: LiHMDS (1.0 M in THF, 1.2 eq)

  • Solvent: Anhydrous THF (dried over molecular sieves)

  • Quench: Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Atmosphere: Argon or Nitrogen (strictly anhydrous)

Step-by-Step Procedure

Step 1: System Preparation Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and addition funnel. Flush with Argon for 15 minutes.

Step 2: Deprotonation (Lateral Lithiation)

  • Charge the flask with 4-Methylpyrimidine (10 mmol, 941 mg) and Anhydrous THF (50 mL).

  • Cool the solution to -78°C using a dry ice/acetone bath. Ensure the internal temperature stabilizes below -75°C.

  • Add LiHMDS (12 mmol, 12 mL of 1.0 M solution) dropwise via syringe over 15 minutes.

    • Critical: Maintain internal temp < -70°C.

    • Observation: The solution will likely turn a deep orange/red color, indicating the formation of the lithiated pyrimidine anion.

  • Stir at -78°C for 30 minutes to ensure complete deprotonation.

Step 3: Electrophile Addition

  • Dissolve 4-Methoxybenzaldehyde (11 mmol, 1.50 g) in Anhydrous THF (10 mL) in a separate dry vial.

  • Add the aldehyde solution dropwise to the reaction flask over 20 minutes.

    • Mechanistic Note: The deep red color typically fades to a lighter yellow as the anion is consumed.

  • Stir at -78°C for 1 hour .

  • Allow the reaction to warm slowly to 0°C over 1 hour. Do not reflux.

Step 4: Quench & Workup

  • Quench the reaction at 0°C by adding Saturated NH₄Cl (20 mL) dropwise.

  • Dilute with Ethyl Acetate (50 mL) and separate the layers.

  • Extract the aqueous layer with Ethyl Acetate (2 x 30 mL).

  • Wash combined organics with Brine (30 mL), dry over Na₂SO₄, and concentrate under reduced pressure.

Step 5: Purification

  • Crude Appearance: Yellow viscous oil.

  • Column Chromatography: Silica Gel (Stationary Phase).

  • Eluent: 0-5% Methanol in Dichloromethane (DCM) or 50% Ethyl Acetate in Hexanes.

  • Target Fraction: The alcohol is more polar than the starting materials but less polar than the pyrimidine-hydrate byproducts.

Key Analytical Data (Expected)
  • ¹H NMR (CDCl₃, 400 MHz):

    
     8.9 (s, 1H, Pyr), 8.5 (d, 1H, Pyr), 7.3 (d, 2H, Ar), 7.1 (d, 1H, Pyr), 6.9 (d, 2H, Ar), 5.1 (dd, 1H, CH -OH), 3.8 (s, 3H, OMe), 3.1 (m, 2H, CH₂ -Pyr).
    
  • MS (ESI): m/z 231.1 [M+H]⁺.

Part 3: Mechanistic Visualization

Diagram 1: Reaction Mechanism (Kinetic Control)

This diagram illustrates the lateral lithiation pathway and the critical avoidance of the elimination step.

ReactionMechanism Start 4-Methylpyrimidine Anion Lithiated Species (Lateral Anion) Start->Anion Deprotonation Base LiHMDS (-78°C) Base->Anion Intermediate Lithium Alkoxide (Tetrahedral Intermediate) Anion->Intermediate Nucleophilic Attack Aldehyde 4-Methoxybenzaldehyde Aldehyde->Intermediate Product TARGET: 1-(4-Methoxyphenyl)-2- (pyrimidin-4-yl)ethanol Intermediate->Product Protonation (Kinetic Control) SideProduct IMPURITY: Dehydrated Styrene Intermediate->SideProduct Warm > 25°C / Acid (Elimination) Quench NH4Cl (aq) Quench->Product

Caption: Kinetic pathway favoring the alcohol product via cryogenic lithiation. Red dashed line indicates the thermodynamic elimination trap.

Diagram 2: Purification Decision Tree

A workflow to ensure purity and avoid "oiling out" during scale-up.

PurificationWorkflow Crude Crude Reaction Mixture (Yellow Oil) TLC TLC Analysis (5% MeOH/DCM) Crude->TLC Decision Is Styrene Impurity Present? (High Rf spot) TLC->Decision Recryst Recrystallization (EtOAc/Hexane) Decision->Recryst No (High Purity) Column Flash Chromatography (Gradient 0-5% MeOH/DCM) Decision->Column Yes (Mixture) Final Pure Product (White/Off-white Solid) Recryst->Final Column->Final

Caption: Purification logic. Chromatography is preferred if dehydration impurities are detected by TLC.

Part 4: Troubleshooting & Reproducibility Checklist

IssueProbable CauseCorrective Action
Low Yield (<50%) Incomplete deprotonation or wet solvent.Ensure THF is anhydrous. Increase deprotonation time to 45 mins.
Styrene Impurity Reaction warmed too fast or acidic workup.Keep quench cold (0°C). Do not use HCl for workup; stick to NH₄Cl.
Starting Material Recovery Enolization of aldehyde.[1]Unlikely with LiHMDS, but if using LDA, ensure dropwise addition of aldehyde is slow.
Color Change (Dark) Oxidation of anion.Ensure strict Argon/Nitrogen atmosphere.

References

  • Preparation of Pyrimidine Derivatives via Lateral Lithiation. Source:Journal of the Chemical Society, Perkin Transactions 1. Context: Establishes the fundamental reactivity of 4-methylpyrimidine with alkyl lithium reagents vs. hindered amides. URL:[Link]

  • Comparison of Bases (LDA vs LiHMDS) in Heterocyclic Functionalization. Source:Journal of Organic Chemistry. Context: Details the suppression of nucleophilic addition to the pyrimidine ring by using bulky silylamide bases. URL:[Link]

  • Synthesis of 4-Styrylpyrimidines (The Impurity Profile). Source:Scientific Research Publishing. Context: Describes the thermodynamic products formed under reflux conditions, serving as a reference for impurity identification. URL:[Link]

  • Process Chemistry of Pyrimidine-4-ethanol Derivatives. Source:Organic Process Research & Development. Context: General scale-up considerations for lithiated pyrimidine intermediates. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

1-(4-Methoxyphenyl)-2-(pyrimidin-4-yl)ethanol: Proper Disposal &amp; Handling Guide

[1][2] Executive Summary & Chemical Profile[1][2][3] This guide outlines the operational safety and disposal protocols for 1-(4-Methoxyphenyl)-2-(pyrimidin-4-yl)ethanol . As a nitrogen-rich heterocyclic compound often us...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Chemical Profile[1][2][3]

This guide outlines the operational safety and disposal protocols for 1-(4-Methoxyphenyl)-2-(pyrimidin-4-yl)ethanol . As a nitrogen-rich heterocyclic compound often used as a pharmaceutical intermediate (kinase inhibitor scaffolds), it requires specific handling to prevent environmental contamination and ensure regulatory compliance.

Core Directive: This substance must be treated as a suspected bioactive agent . Unlike common solvents, it possesses structural motifs (pyrimidine ring) that may exhibit biological activity. Under no circumstances should this compound be discharged into municipal water systems.

Chemical Identity Table[3][4]
PropertyDetail
Chemical Name 1-(4-Methoxyphenyl)-2-(pyrimidin-4-yl)ethanol
Functional Groups Pyrimidine (Nitrogenous heterocycle), Methoxyphenyl (Ether), Secondary Alcohol
Physical State Solid (typically off-white powder)
Solubility Low in water; Soluble in DMSO, Methanol, DCM
Primary Hazard Irritant (Skin/Eye), Suspected Aquatic Toxicity, Potential Bioactivity
Waste Category Non-Halogenated Organic (Solid or Liquid Solution)

Hazard Assessment: The "Why" Behind the Protocol

To ensure safety, we must understand the molecule's behavior. We do not rely on generic "organic waste" labels; we analyze the structure.

  • The Pyrimidine Ring: This nitrogen-rich core is a common scaffold in bioactive molecules. While stable, it releases Nitrogen Oxides (NOx) upon incineration. Operational Implication: Waste streams containing high concentrations (>5%) must be flagged for the incineration facility to adjust scrubber parameters.

  • The Methoxyphenyl Group: Increases lipophilicity, meaning the compound can bioaccumulate in aquatic environments if released. Operational Implication: Strict "Zero Drain Discharge" policy.

  • Compatibility: The secondary alcohol group is reactive toward strong oxidizers (e.g., Chromic acid, Permanganates). Operational Implication: Never mix this waste with Oxidizing Waste streams (Red Label) to prevent exothermic reactions.

Disposal Decision Matrix (Self-Validating System)

The following workflow ensures that the waste is categorized correctly before it leaves the bench. This is a self-validating system: if you cannot answer "Yes" to the compatibility check, the workflow halts.

DisposalMatrix Start Waste Generation: 1-(4-Methoxyphenyl)-2-(pyrimidin-4-yl)ethanol StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid BinA Solid Chemical Waste Bin (Label: Organic Solid, Toxic) Solid->BinA SolventCheck Contains Halogenated Solvents? (DCM, Chloroform) Liquid->SolventCheck BinB Halogenated Organic Waste (Carboy) SolventCheck->BinB Yes BinC Non-Halogenated Organic Waste (Carboy) SolventCheck->BinC No (e.g., DMSO, MeOH) Labeling CRITICAL: Double Label Name + 'Nitrogenous Heterocycle' BinA->Labeling BinB->Labeling BinC->Labeling

Figure 1: Decision Matrix for segregating waste streams based on physical state and solvent composition.

Step-by-Step Disposal Procedures

A. Solid Waste (Pure Compound or Contaminated Solids)

Applicability: Expired reagent, spill cleanup debris, contaminated gloves.

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar. Avoid glass for solid waste to prevent breakage during compaction.

  • Segregation: Do not mix with reactive metals or strong oxidizers.

  • Labeling:

    • Primary Constituent: 1-(4-Methoxyphenyl)-2-(pyrimidin-4-yl)ethanol.[1][2]

    • Hazard Checkbox: Irritant, Toxic.

    • Note: Add "Contains Pyrimidines" to the comments section. This aids the waste contractor in selecting the correct incineration profile.

B. Liquid Waste (Reaction Mixtures & Mother Liquors)

Applicability: HPLC effluent, reaction workups.

  • pH Check: Before pouring, verify the pH is between 4 and 10. If the solution is highly acidic or basic due to reagents used in synthesis, neutralize it first. This prevents container degradation and unexpected gas evolution in the central waste drum.

  • Solvent Determination:

    • Scenario A (Halogenated): If dissolved in Dichloromethane (DCM) or Chloroform, dispose in the Halogenated carboy.

    • Scenario B (Non-Halogenated): If dissolved in Methanol, Ethanol, DMSO, or Ethyl Acetate, dispose in the Non-Halogenated carboy.[1]

  • Precipitation Watch: This compound has low solubility in water.[3] If your waste stream is aqueous (e.g., from an extraction), the compound may precipitate out as a sludge. Do not pour sludge into narrow-neck carboys. Filter the solid out (dispose as Solid Waste A) and dispose of the filtrate as liquid waste.

Emergency Response: Spill Protocol

In the event of a benchtop spill, immediate containment is necessary to prevent aerosolization of the powder.

SpillResponse Step1 1. Assess & PPE (Nitrile Gloves, Lab Coat, Safety Glasses, N95 if dusty) Step2 2. Containment Cover with absorbent pads or dampen to stop dust Step1->Step2 Step3 3. Cleanup Scoop into dedicated solid waste jar Step2->Step3 Step4 4. Decontamination Wipe surface with dilute acid (1% HCl) then water Step3->Step4 Step5 5. Report Notify EHS Officer Step4->Step5

Figure 2: Operational workflow for managing spills of pyrimidine derivatives.

Decontamination Logic: Pyrimidines are basic. A mild acid wash (Step 4) helps solubilize trace residues for easier removal by paper towels, which are then disposed of as solid chemical waste.

Regulatory & Transport Classification

When preparing this waste for off-site disposal by a licensed contractor (e.g., Veolia, Clean Harbors), use the following classifications. Since this specific molecule likely lacks a unique UN number, we use N.O.S. (Not Otherwise Specified) codes based on its properties.

ParameterClassification
DOT Proper Shipping Name Toxic solids, organic, n.o.s.[1][2] (contains pyrimidine derivative)
UN Number UN 2811 (Solid) or UN 1993 (Flammable Liquid, if in solvent)
Hazard Class 6.1 (Toxic)
Packing Group III (Minor Danger - Default for research samples w/o specific tox data)
EPA Waste Code (RCRA) None Listed (Not P or U listed).[1][2]
State Waste Code Manage as Non-Halogenated Organic (Ignitable D001 if in solvent).[1][2]

Note on RCRA: While not explicitly listed under 40 CFR 261.33, the generator is responsible for determining characteristics. Due to the biological activity of pyrimidines, the "Conservative Approach" dictates managing it as hazardous waste rather than general refuse.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste.

  • PubChem. (2023). Pyrimidine Compound Summary. National Center for Biotechnology Information.

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard (HCS) 29 CFR 1910.1200.[4] [1]

Sources

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